molecular formula C19H15N3O3S2 B7805358 AG-825 CAS No. 625836-67-1

AG-825

Cat. No.: B7805358
CAS No.: 625836-67-1
M. Wt: 397.5 g/mol
InChI Key: KXDONFLNGBQLTN-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyrphostin AG 825 is an organic sulfide that consists of 1,3-benzothiazole-2-thiol in which the hydrogen attached to the sulfur atom is replaced by a 5-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]-2-hydroxy-3-methoxybenzyl group. It acts as an epidermal growth factor receptor antagonist. It has a role as an epidermal growth factor receptor antagonist. It is an enamide, a nitrile, a member of phenols, an aromatic ether, a member of benzothiazoles, an organic sulfide and a primary carboxamide. It is functionally related to a 1,3-benzothiazole-2-thiol.
Tyrphostin AG 825 is a member of the tyrphostin family of tyrosine kinase inhibitors, which selectively inhibits HER2. (NCI)

Properties

IUPAC Name

(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c1-25-15-8-11(6-12(9-20)18(21)24)7-13(17(15)23)10-26-19-22-14-4-2-3-5-16(14)27-19/h2-8,23H,10H2,1H3,(H2,21,24)/b12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDONFLNGBQLTN-WUXMJOGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)C=C(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)/C=C(\C#N)/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901018047
Record name (2E)-3-[3-[(2-Benzothiazolylthio)methyl]-4-hydroxy-5-methoxyphenyl]-2-cyano-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149092-50-2, 625836-67-1
Record name Tyrphostin AG 825
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-[3-[(2-Benzothiazolylthio)methyl]-4-hydroxy-5-methoxyphenyl]-2-cyano-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tyrphostin AG-825: A Technical Guide to Target Specificity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG-825 is a potent and selective inhibitor of the ErbB2 (HER2/neu) receptor tyrosine kinase, a key target in cancer therapy. This document provides a comprehensive technical overview of Tyrphostin this compound, focusing on its target specificity, mechanism of action, and impact on cellular signaling pathways. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for assessing its efficacy. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its molecular interactions.

Mechanism of Action

Tyrphostin this compound functions as an ATP-competitive inhibitor of the ErbB2 tyrosine kinase. By binding to the ATP pocket of the kinase domain, it blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades that promote cell proliferation, survival, and differentiation. This inhibition of ErbB2 phosphorylation leads to the suppression of tumor cell growth and, in some contexts, the induction of apoptosis.

Target Profile and Specificity

Tyrphostin this compound exhibits significant selectivity for the ErbB2 receptor over other members of the ErbB family, most notably the epidermal growth factor receptor (EGFR or ErbB1). This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of the compound.

Table 1: In Vitro Inhibitory Activity of Tyrphostin this compound
TargetIC50 ValueAssay TypeNotes
ErbB2 (HER2/neu)0.35 µMKinase AssayDemonstrates potent inhibition of the primary target.
EGFR (ErbB1)19 µMKinase AssayIndicates approximately 54-fold selectivity for ErbB2 over EGFR.
HCC1954 Cells30 µMAntiproliferative AssayDemonstrates cellular activity in a HER2-overexpressing breast cancer cell line.

Impact on Cellular Signaling Pathways

The inhibition of ErbB2 by Tyrphostin this compound has significant consequences for intracellular signaling. The primary downstream effects include the modulation of the p38 MAPK and STAT3 signaling pathways.

Induction of Apoptosis via p38 MAPK Pathway

Inhibition of ErbB2 signaling by Tyrphostin this compound has been shown to trigger apoptosis in cancer cells through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. This pro-apoptotic signaling cascade is a key mechanism of the compound's anti-tumor activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ErbB2 ErbB2 (HER2) MAPKKK MAPKKK ErbB2->MAPKKK Activates AG825 Tyrphostin this compound AG825->ErbB2 Inhibits p38 p38 MAPK Apoptosis Apoptosis p38->Apoptosis Induces MAPKK MAPKK MAPKK->p38 Phosphorylates MAPKKK->MAPKK Phosphorylates

Figure 1: this compound Induced Apoptosis via p38 MAPK.
Non-Specific Inhibition of STAT3 Signaling

Studies have suggested that Tyrphostin this compound may exert inhibitory effects on the STAT3 signaling pathway. This effect appears to be, at least in part, independent of its ErbB2 inhibitory activity, suggesting a potential for off-target effects or a broader mechanism of action. The inhibition of STAT3, a key regulator of cell survival and proliferation, may contribute to the overall anti-cancer properties of this compound. The precise mechanism of this non-specific inhibition is thought to involve the inhibition of upstream kinases, such as Janus kinases (JAKs), which are responsible for STAT3 phosphorylation and activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK Kinase CytokineReceptor->JAK Activates AG825 Tyrphostin this compound AG825->JAK Inhibits (Non-specific) STAT3 STAT3 JAK->STAT3 Phosphorylates GeneTranscription Gene Transcription (Proliferation, Survival) STAT3->GeneTranscription Regulates

Figure 2: Non-specific STAT3 Inhibition by this compound.

Experimental Protocols

The following protocols provide a generalized framework for assessing the target specificity and cellular activity of Tyrphostin this compound.

In Vitro ErbB2 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of purified ErbB2 enzyme and its inhibition by this compound by measuring the amount of ADP produced.

Materials:

  • Recombinant human ErbB2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Tyrphostin this compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white-walled assay plates

Procedure:

  • Prepare serial dilutions of Tyrphostin this compound in kinase assay buffer.

  • In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).

  • Add 10 µL of a solution containing the ErbB2 enzyme and the Poly(Glu, Tyr) substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow Kinase Assay Workflow A Prepare this compound Dilutions B Add this compound/DMSO to Plate A->B C Add ErbB2 & Substrate B->C D Add ATP to Initiate Reaction C->D E Incubate (60 min, 30°C) D->E F Add ADP-Glo™ Reagent E->F G Incubate (40 min, RT) F->G H Add Kinase Detection Reagent G->H I Incubate (30-60 min, RT) H->I J Measure Luminescence I->J K Calculate IC50 J->K

Figure 3: In Vitro Kinase Assay Workflow.
Western Blot Analysis of ErbB2 and p38 MAPK Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation status of ErbB2 and downstream signaling proteins like p38 MAPK in whole cells.

Materials:

  • HER2-overexpressing cancer cell line (e.g., SK-BR-3, HCC1954)

  • Cell culture medium and supplements

  • Tyrphostin this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ErbB2, anti-ErbB2, anti-phospho-p38, anti-p38, anti-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of Tyrphostin this compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the relative phosphorylation levels.

Conclusion

Tyrphostin this compound is a well-characterized, selective inhibitor of the ErbB2 receptor tyrosine kinase. Its mechanism of action, involving ATP-competitive inhibition of autophosphorylation, leads to the suppression of downstream signaling pathways critical for cancer cell proliferation and survival. The induction of apoptosis through the p38 MAPK pathway is a key component of its anti-tumor activity. While its primary target is ErbB2, potential non-specific effects on the STAT3 pathway warrant consideration in its application and further investigation. The experimental protocols outlined in this guide provide a robust framework for the continued study and evaluation of Tyrphostin this compound and similar targeted therapies.

AG-825: A Technical Guide to a Selective ErbB2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-825 is a tyrphostin derivative identified as a potent and selective inhibitor of the ErbB2 receptor tyrosine kinase, also known as HER2/neu.[1][2][3] Overexpression or amplification of the ERBB2 gene is a key driver in the development and progression of several human cancers, most notably breast cancer.[4] this compound exerts its anti-cancer effects by competitively binding to the ATP pocket of the ErbB2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[5] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed protocols for key experimental assays.

Biochemical and Pharmacological Data

This compound demonstrates significant selectivity for ErbB2 over other members of the ErbB family, such as EGFR (ErbB1). This selectivity is a critical attribute for targeted cancer therapy, as it can minimize off-target effects.

ParameterValueTarget/SystemReference
IC50 0.15 µMErbB2 Autophosphorylation
0.35 µMErbB2 Tyrosine Phosphorylation
19 µMErbB1 (EGFR) Autophosphorylation
40 µMPDGFR Autophosphorylation
~15 µMIL-6-induced STAT3 Tyrosine Phosphorylation
30 µMAntiproliferative activity (HCC1954 cells, 72h)
In Vivo Dosage 20 mg/kg (i.p.)Mouse Xenograft Model

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor of the ErbB2 tyrosine kinase. By blocking the catalytic activity of ErbB2, this compound prevents the phosphorylation of key tyrosine residues within the intracellular domain of the receptor. This inhibition disrupts the intricate signaling network downstream of ErbB2, which is fundamental to the malignant phenotype of ErbB2-overexpressing cancer cells.

ErbB2 Signaling Pathway Inhibition by this compound

The binding of ligands, such as heregulin (HRG), to other ErbB family members (e.g., ErbB3) leads to the formation of heterodimers with ErbB2. This dimerization stimulates the kinase activity of ErbB2, resulting in the autophosphorylation of its C-terminal tail and the subsequent recruitment and activation of various signaling proteins. These proteins, in turn, activate critical downstream pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are central to cell proliferation and survival. This compound intervenes at the initial step of this cascade by preventing ErbB2 autophosphorylation.

ErbB2_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ErbB2_dimer ErbB2/ErbB3 Heterodimer p_ErbB2 Phosphorylated ErbB2 ErbB2_dimer->p_ErbB2 Autophosphorylation AG825 This compound AG825->p_ErbB2 Inhibition PI3K_AKT PI3K/AKT Pathway p_ErbB2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway p_ErbB2->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT3_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IL6R IL-6 Receptor Complex (gp130) JAK JAK IL6R->JAK Activation IL6 IL-6 IL6->IL6R STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 Phosphorylated STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Survival, Proliferation) pSTAT3->Gene_Expression Transcription Factor Activity AG825 This compound AG825->pSTAT3 Suppression Kinase_Assay_Workflow Start Prepare Reaction Mix (ErbB2, Substrate, Buffer) Add_Inhibitor Add this compound/ DMSO Control Start->Add_Inhibitor Start_Reaction Initiate with [γ-³³P]-ATP Add_Inhibitor->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Filter Transfer to Filter Mat & Wash Stop_Reaction->Filter Measure Measure Radioactivity Filter->Measure Analyze Calculate IC50 Measure->Analyze Xenograft_Workflow Start Inject Cancer Cells into Mice Tumor_Growth Monitor Tumor Growth Start->Tumor_Growth Randomize Randomize Mice into Groups Tumor_Growth->Randomize Treatment Administer this compound/ Vehicle Control Randomize->Treatment Measure Measure Tumor Volume & Body Weight Treatment->Measure Measure->Treatment Repeat Dosing Endpoint Endpoint: Euthanize & Excise Tumors for Analysis Measure->Endpoint

References

AG-825: A Technical Guide to its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-825 is a potent, cell-permeable, and selective inhibitor of the HER2/neu (also known as ErbB2) receptor tyrosine kinase. Its ability to competitively block the ATP-binding site of HER2 leads to the inhibition of autophosphorylation and downstream signaling pathways, ultimately inducing apoptosis in cancer cells that overexpress this receptor. This technical guide provides a comprehensive overview of the chemical structure of this compound, its inhibitory activity, detailed experimental protocols for its characterization, and a visualization of its key signaling pathway.

Chemical Structure and Properties

This compound, also known as Tyrphostin this compound, is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors.

  • IUPAC Name: (2E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide[1]

  • Canonical SMILES: COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)C=C(C#N)C(=O)N[2]

  • Molecular Formula: C₁₉H₁₅N₃O₃S₂[1][2][3]

  • Molecular Weight: 397.47 g/mol

  • CAS Number: 149092-50-2

Quantitative Biological Activity

The primary biological activity of this compound is the selective inhibition of HER2/neu tyrosine kinase. Its potency is significantly higher for HER2 compared to other related kinases such as the epidermal growth factor receptor (EGFR or HER1).

Target KinaseIC₅₀ Value (µM)Assay TypeReference
HER2/neu (ErbB2)0.35Cell-free autophosphorylation assay
EGFR (HER1/ErbB1)19Cell-free autophosphorylation assay
PDGFR40Cell-free autophosphorylation assay

Experimental Protocols

HER2/neu Kinase Inhibition Assay (Cell-Free Autophosphorylation)

This protocol is adapted from the methodologies used in the initial characterization of tyrphostin inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound on the autophosphorylation of the HER2/neu receptor tyrosine kinase.

Materials:

  • Purified recombinant HER2/neu intracellular domain

  • This compound (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. The final concentration of DMSO should be kept constant across all samples (e.g., <1%).

  • In a microcentrifuge tube, combine the purified HER2/neu enzyme with the diluted this compound or vehicle control (DMSO).

  • Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be optimized for the specific enzyme preparation, typically near the Km for ATP.

  • Allow the reaction to proceed for a specified time (e.g., 10-30 minutes) at 30°C.

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated HER2/neu.

  • Quantify the band intensities to determine the extent of phosphorylation in the presence of different concentrations of this compound.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Apoptosis Induction Assay in Prostate Cancer Cells

This protocol is based on the methods described by Murillo et al. (2001) for assessing this compound-induced apoptosis in androgen-independent prostate cancer cells.

Objective: To quantify the induction of apoptosis in a cell line (e.g., C4-2) following treatment with this compound.

Materials:

  • Prostate cancer cell line (e.g., C4-2)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed the prostate cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or vehicle control (DMSO) for a specified time course (e.g., 24, 48, 72 hours).

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour. Use appropriate controls for setting compensation and gates.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Western Blot Analysis of p38 MAPK Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of p38 MAP kinase in a relevant cell line.

Materials:

  • Cell line of interest

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described in the apoptosis assay.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe with the antibody against total p38 MAPK to ensure equal loading.

  • Quantify the band intensities to determine the ratio of phosphorylated p38 MAPK to total p38 MAPK.

Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its analysis.

AG825_Signaling_Pathway AG825 This compound HER2 HER2/neu Receptor Tyrosine Kinase AG825->HER2 Inhibits Autophosphorylation Autophosphorylation HER2->Autophosphorylation Activates p38_MAPK_Activation p38 MAPK Activation HER2->p38_MAPK_Activation Imbalance leads to Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Autophosphorylation->Downstream_Signaling ERK12_Activation ERK1/2 Activation Downstream_Signaling->ERK12_Activation Cell_Survival Cell Survival & Proliferation ERK12_Activation->Cell_Survival Apoptosis Apoptosis p38_MAPK_Activation->Apoptosis

Caption: this compound inhibits HER2/neu, leading to altered downstream signaling and p38 MAPK-dependent apoptosis.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Prostate Cancer Cells) Treatment 2. Treatment with this compound Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Apoptosis_Assay 4a. Apoptosis Assay (Flow Cytometry) Harvesting->Apoptosis_Assay Western_Blot 4b. Protein Analysis (Western Blot) Harvesting->Western_Blot Data_Analysis 5. Data Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for analyzing the effects of this compound on cancer cells.

References

AG-825: A Technical Guide to its Inhibition of HER2/neu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the tyrphostin AG-825, a selective inhibitor of the HER2/neu (also known as ErbB2) receptor tyrosine kinase. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data on its inhibitory activity, the cellular pathways it affects, and the experimental methodologies used for its characterization.

Quantitative Analysis of this compound Inhibitory Activity

This compound demonstrates potent and selective inhibition of HER2/neu. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, have been determined through various biochemical and cell-based assays. A summary of these quantitative data is presented below.

TargetAssay TypeIC50 ValueCell LineReference
HER2/neu (ErbB2) Kinase Assay0.15 µM -[1][2][3]
HER2/neu (ErbB2) Tyrosine Phosphorylation Inhibition0.35 µM -[4][5]
EGFR (ErbB1) Kinase Assay19 µM -
Cell Proliferation Antiproliferative Assay30 µM HCC1954

HER2/neu Signaling Pathway and Mechanism of this compound Action

HER2/neu is a member of the human epidermal growth factor receptor (HER/ErbB) family of receptor tyrosine kinases. Upon homo- or heterodimerization with other family members like EGFR, HER3, and HER4, the intracellular kinase domain is activated, leading to autophosphorylation of specific tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. Two of the most prominent pathways activated by HER2/neu are the RAS/MAPK and the PI3K/AKT pathways.

This compound functions as a selective, ATP-competitive inhibitor of the HER2/neu tyrosine kinase. By binding to the ATP-binding pocket of the HER2/neu kinase domain, this compound prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and its substrates. This blockade of autophosphorylation and subsequent downstream signaling effectively inhibits the pro-proliferative and anti-apoptotic signals mediated by HER2/neu.

HER2_Signaling_Pathway HER2 HER2/neu HER_dimer HER Dimerization (Homo- or Hetero-) HER2->HER_dimer Dimerization Partners (EGFR, HER3, HER4) P_HER2 Phosphorylated HER2 HER_dimer->P_HER2 Autophosphorylation GRB2_SOS GRB2/SOS P_HER2->GRB2_SOS PI3K PI3K P_HER2->PI3K AG825 This compound AG825->P_HER2 Inhibition RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation Survival MAPK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation

HER2/neu signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of the IC50 value of this compound for HER2/neu involves both biochemical and cell-based assays. Below are detailed methodologies for these key experiments.

HER2/neu Kinase Assay (In Vitro)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of the isolated HER2/neu kinase domain. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant HER2/neu kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound (in DMSO)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a multi-well plate, add the HER2/neu kinase, the peptide substrate, and the various concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition versus the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - HER2 Kinase - Substrate - ATP - this compound dilutions start->prep_reagents plate_setup Plate Setup: Add kinase, substrate, and this compound to multi-well plate prep_reagents->plate_setup initiate_reaction Initiate Reaction: Add ATP plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo detection Add Kinase Detection Reagent adp_glo->detection read_luminescence Measure Luminescence detection->read_luminescence analyze_data Data Analysis: - Plot % inhibition vs. [this compound] - Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Workflow for an in vitro HER2/neu kinase assay to determine IC50.
Cell Proliferation Assay (MTT Assay)

This cell-based assay measures the effect of this compound on the proliferation and viability of cancer cells that overexpress HER2/neu. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in living cells to a purple formazan product.

Materials:

  • HER2/neu-overexpressing cancer cell line (e.g., SK-BR-3, BT-474)

  • Cell culture medium and supplements

  • This compound (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the HER2/neu-overexpressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization solution to each well and mixing thoroughly.

  • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the logarithm of the this compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed HER2-positive cells in 96-well plate start->seed_cells treat_cells Treat cells with serial dilutions of this compound seed_cells->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Data Analysis: - Plot % viability vs. [this compound] - Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

Downstream Signaling Effects of AG-825: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-825, also known as Tyrphostin this compound, is a potent and selective inhibitor of the ErbB2 receptor tyrosine kinase, a key player in various malignancies.[1][2][3] This technical guide provides an in-depth overview of the downstream signaling effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the affected molecular pathways. The information herein is intended to serve as a comprehensive resource for researchers and professionals involved in cancer biology and drug development.

Core Mechanism of Action

This compound exerts its effects primarily through the competitive inhibition of ATP binding to the kinase domain of ErbB2 (also known as HER2/neu), thereby preventing its autophosphorylation and subsequent activation.[4] This inhibition is highly selective for ErbB2 over other members of the epidermal growth factor receptor (EGFR) family, such as ErbB1 (EGFR).[2] The preferential targeting of ErbB2 makes this compound a valuable tool for studying HER2-driven signaling and a potential therapeutic agent in HER2-overexpressing cancers.

Quantitative Data Summary

The inhibitory activity and cellular effects of this compound have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Concentrations (IC50) of this compound

TargetIC50 ValueCell/SystemReference
ErbB2 (HER2/neu)0.15 µMIn vitro kinase assay
ErbB2 (HER2/neu)0.35 µMAutophosphorylation in cells
ErbB1 (EGFR)19 µMAutophosphorylation in cells
PDGFR40 µMAutophosphorylation

Table 2: Effects of this compound on Downstream Signaling Molecules and Cellular Processes

Cell Line(s)Treatment ConcentrationEffectReference
MDA-MB-45310 µMReduced phosphorylation of HER2 (Tyr 1221/1222)
MDA-MB-45310 µMDecreased mRNA and protein levels of VEGF
C4 and C4-2 (Prostate Cancer)Dose-dependentInhibition of HER-2/neu phosphoactivation
3T3/NEUNot specifiedDecreased HIF-1α expression
High-p185neu expressing NSCLCNot specifiedEnhanced chemosensitivity to doxorubicin, etoposide, and cisplatin

Downstream Signaling Pathways Affected by this compound

Inhibition of HER2 by this compound leads to the modulation of several critical downstream signaling cascades that are pivotal for cell proliferation, survival, and angiogenesis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major downstream effector of HER2 signaling. Upon HER2 activation, PI3K is recruited to the plasma membrane, leading to the production of PIP3 and subsequent activation of the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates that promote cell survival and proliferation. This compound, by inhibiting HER2, prevents the activation of this pathway. This leads to decreased expression of downstream targets like HIF-1α.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2/ErbB2 PI3K PI3K HER2->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 p_Akt p-Akt (Active) PDK1->p_Akt Phosphorylates Akt Akt HIF1a HIF-1α Synthesis p_Akt->HIF1a Promotes VEGF VEGF Expression HIF1a->VEGF AG825 This compound AG825->HER2 Inhibits

Caption: this compound inhibits the HER2-mediated PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route downstream of HER2. This compound has been shown to create an imbalance between the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK activation. In androgen-independent prostate cancer cells, inhibition of HER2/neu signaling by this compound leads to p38-dependent apoptosis.

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2/ErbB2 Ras Ras HER2->Ras MKK MKK3/6 HER2->MKK Leads to imbalance Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation p38 p38 MAPK MKK->p38 Apoptosis Apoptosis p38->Apoptosis AG825 This compound AG825->HER2 Inhibits

Caption: this compound modulates the MAPK signaling cascade, promoting apoptosis.

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines with varying levels of HER2 expression (e.g., MDA-MB-453, C4, C4-2, high-p185neu expressing NSCLC cells) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO alone) should be included in all experiments.

Western Blotting for Protein Phosphorylation

This protocol is used to assess the phosphorylation status of HER2 and downstream signaling proteins like Akt and MAPKs.

  • Cell Lysis: After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-HER2, anti-HER2, anti-phospho-Akt, anti-Akt, anti-phospho-p38, anti-p38).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF sds->transfer block Blocking transfer->block p_ab Primary Antibody Incubation block->p_ab s_ab Secondary Antibody Incubation p_ab->s_ab detect ECL Detection s_ab->detect end Analysis of Phosphorylation detect->end

References

The Tyrphostin AG-825: A Technical Guide to its Inhibition of the HER2/neu Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the tyrphostin AG-825, a selective inhibitor of the HER2/neu (also known as ErbB2) receptor tyrosine kinase. It is designed to be a comprehensive resource, detailing the compound's mechanism of action, inhibitory potency, and its effects on downstream signaling pathways. This guide includes structured quantitative data, detailed experimental methodologies for key assays, and visual representations of signaling cascades and experimental workflows to facilitate a thorough understanding of this compound's role in HER2/neu-targeted research.

Introduction to this compound and the HER2/neu Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2/neu) is a member of the epidermal growth factor receptor (EGFR/ErbB) family of receptor tyrosine kinases.[1] Unlike other members of this family, HER2 does not have a known direct ligand.[2] Instead, it acts as a preferred heterodimerization partner for other ligand-bound ErbB receptors, such as EGFR (ErbB1) and HER3 (ErbB3).[1][3] This dimerization leads to the activation of its intrinsic tyrosine kinase domain, triggering a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, differentiation, and migration.[4]

Overexpression of HER2, often due to gene amplification, is a key driver in the development and progression of several types of cancer, most notably in 20-30% of breast cancers, where it is associated with aggressive disease and poor prognosis. The constitutive activation of the HER2 kinase leads to the aberrant activation of downstream signaling networks, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK) pathways, which promote tumorigenesis.

This compound, a tyrphostin, has been identified as a selective and potent inhibitor of HER2 tyrosine kinase activity. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the HER2 kinase domain and preventing autophosphorylation and the subsequent activation of downstream signaling. This targeted inhibition makes this compound a valuable tool for studying the intricacies of the HER2/neu signaling pathway and for investigating the therapeutic potential of HER2-targeted agents.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency against different kinases.

Target Kinase Assay Type IC50 (μM) Reference(s)
HER2/neu (ErbB2)Cell-free autophosphorylation0.15 - 0.35
EGFR (HER1/ErbB1)Cell-free autophosphorylation19
PDGFRCell-free autophosphorylation40
Cell Line Assay Type Effect Concentration (μM) Reference(s)
Human LNCaP, C4, C4-2 prostate cancer cellsCell ViabilityPromotes cell killing50
Human HCC1954 breast cancer cellsAntiproliferativeIC5030 (after 72h)

Core Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the HER2/neu signaling pathway. These protocols are synthesized from established methods and are intended to serve as a guide for researchers.

Cell Culture of HER2-Positive Breast Cancer Cell Lines

HER2-overexpressing breast cancer cell lines are essential for studying the effects of inhibitors like this compound.

  • Cell Lines: SK-BR-3, BT-474, MDA-MB-453, AU565 (HER2-positive); MCF-7 (low HER2 expression, often used as a control).

  • Culture Medium:

    • For SK-BR-3, BT-474, MDA-MB-453: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and for some lines like BT-474, insulin may be required.

    • For AU565: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA and re-seeded at a lower density.

In Vitro HER2 Kinase Assay (Phosphorylation Assay)

This assay directly measures the ability of this compound to inhibit the kinase activity of HER2.

  • Materials:

    • Recombinant human HER2 kinase domain.

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT).

    • ATP.

    • Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1).

    • This compound (dissolved in DMSO).

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, recombinant HER2 enzyme, and the tyrosine kinase substrate.

    • Add this compound at various concentrations (a serial dilution is recommended). Include a DMSO-only control.

    • Initiate the kinase reaction by adding a defined concentration of ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The ADP-Glo™ assay does this by converting ADP to ATP and then measuring the light produced by a luciferase reaction.

    • Alternatively, phosphorylation of a substrate can be detected by Western blot using a phospho-tyrosine specific antibody.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Materials:

    • HER2-positive cells (e.g., SK-BR-3).

    • 96-well plates.

    • Complete culture medium.

    • This compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control, and the IC50 can be calculated.

Western Blot Analysis of HER2 Signaling Pathway

Western blotting is used to detect changes in the protein levels and phosphorylation status of HER2 and its downstream effectors.

  • Materials:

    • HER2-positive cells.

    • This compound.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-HER2, anti-phospho-HER2 (Tyr1248), anti-Akt, anti-phospho-Akt (Ser473), anti-ERK, anti-phospho-ERK (Thr202/Tyr204), and a loading control like β-actin or GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Plate HER2-positive cells and treat with this compound for the desired time.

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the effect of this compound on protein expression and phosphorylation.

Apoptosis Assay (Annexin V Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.

  • Materials:

    • HER2-positive cells.

    • This compound.

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

    • Flow cytometer.

  • Procedure:

    • Treat cells with this compound for a specified time period.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

    • The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the core concepts discussed in this guide.

HER2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2/neu HER2_dimer Activated HER2/HER3 Dimer HER3 HER3 HER3->HER2 Heterodimerization Ligand Ligand (e.g., NRG1) Ligand->HER3 Binds AG825 This compound AG825->HER2_dimer Inhibits Autophosphorylation ATP ATP ATP->HER2_dimer ADP ADP HER2_dimer->ADP PI3K PI3K HER2_dimer->PI3K Activates Ras Ras HER2_dimer->Ras Activates via Grb2/Sos Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation Survival Metabolism mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Gene_Expression->Proliferation Experimental_Workflow_HER2_Inhibitor cluster_cell_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_assays 3. Cellular and Biochemical Assays cluster_analysis 4. Data Analysis Culture Culture HER2-positive (e.g., SK-BR-3) and HER2-low (e.g., MCF-7) cells Treat Treat cells with varying concentrations of this compound (including vehicle control) Culture->Treat MTT MTT Assay (Cell Viability) Treat->MTT Western Western Blot (Signaling Pathway Analysis) Treat->Western Apoptosis Annexin V Assay (Apoptosis Detection) Treat->Apoptosis IC50_Calc Calculate IC50 values MTT->IC50_Calc Protein_Quant Quantify protein expression and phosphorylation Western->Protein_Quant Apoptosis_Quant Quantify apoptotic cell populations Apoptosis->Apoptosis_Quant Kinase In Vitro Kinase Assay (Direct Inhibition) Direct_Inhibition Determine direct enzymatic inhibition Kinase->Direct_Inhibition AG825_compound This compound AG825_compound->Kinase

References

Tyrphostin AG-825: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG-825 is a selective, ATP-competitive inhibitor of the ErbB2 (also known as HER2/neu) receptor tyrosine kinase.[1][2] As a member of the tyrphostin family of compounds, it has been instrumental in elucidating the role of ErbB2 in cellular signaling and has been investigated for its potential as an anticancer and anti-inflammatory agent.[1] This document provides a comprehensive overview of the biological activity of Tyrphostin this compound, with a focus on its mechanism of action, quantitative inhibitory data, and its effects on key signaling pathways.

Mechanism of Action

Tyrphostin this compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the kinase domain of ErbB2, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[1] The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), ErbB2, ErbB3, and ErbB4, are critical mediators of cell proliferation, survival, and differentiation.[3] ErbB2 is unique in that it does not have a known ligand, but instead acts as a preferred heterodimerization partner for other ErbB receptors, amplifying their signaling potential. By inhibiting ErbB2, Tyrphostin this compound effectively dampens the signaling output of the entire ErbB network.

Quantitative Inhibitory Data

The inhibitory potency of Tyrphostin this compound has been quantified against various targets and in different cellular contexts. The following table summarizes the key IC50 values reported in the literature.

Target/Cell LineAssay TypeIC50 ValueReference
ErbB2 (HER2)Autophosphorylation Assay0.15 µM
ErbB1 (EGFR)Autophosphorylation Assay19 µM
HER1-2 (EGFR-HER2 heterodimer)Autophosphorylation Assay0.35 µM
HCC1954 (Human breast cancer cell line)Antiproliferative Activity (SRB assay, 72h)30 µM
RT4 (Schwannoma cell line)IL-6-induced STAT3 phosphorylation~2.5 µM
Primary Schwann CellsIL-6-induced STAT3 phosphorylation< 2.5 µM

Effects on Cellular Signaling and Phenotypes

Tyrphostin this compound has been shown to modulate a range of cellular processes, primarily in cancer cells that overexpress ErbB2.

  • Apoptosis Induction: In androgen-independent prostate cancer cells (C4 and C4-2), Tyrphostin this compound induces apoptosis in a dose- and time-dependent manner. This effect is linked to the inhibition of HER-2/neu phosphoactivation and its subsequent downregulation.

  • p38 MAPK-Dependent Apoptosis: The apoptotic effect in prostate cancer cells is mediated by an imbalance between the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK) pathways, leading to p38-dependent cell death.

  • Enhancement of Chemosensitivity: In non-small cell lung cancer (NSCLC) cell lines with high expression of p185neu (the protein product of HER-2/neu), Tyrphostin this compound significantly enhances sensitivity to chemotherapeutic agents like doxorubicin, etoposide, and cisplatin.

  • Anti-proliferative Activity: The compound exhibits antiproliferative effects in various cancer cell lines, including breast and prostate cancer.

  • Non-specific Effects on STAT3 Signaling: Interestingly, Tyrphostin this compound and the related compound AG-879 have been observed to suppress IL-6-induced tyrosine phosphorylation of STAT3 in schwannoma cells. This effect appears to be independent of ErbB2, suggesting a potential off-target activity or a more complex cross-talk between signaling pathways.

Signaling Pathways Modulated by Tyrphostin this compound

The following diagrams illustrate the key signaling pathways affected by Tyrphostin this compound.

ErbB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling ErbB2 ErbB2/HER2 PI3K PI3K ErbB2->PI3K RAS RAS ErbB2->RAS EGFR EGFR EGFR->ErbB2 Dimerization AG825 Tyrphostin this compound AG825->ErbB2 Inhibition (ATP-competitive) Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the ErbB2 signaling pathway by Tyrphostin this compound.

p38_Apoptosis_Pathway AG825 Tyrphostin this compound HER2 HER-2/neu Inhibition AG825->HER2 Imbalance ERK1/2 vs p38 Imbalance HER2->Imbalance p38_activation p38 MAPK Activation Imbalance->p38_activation Apoptosis Apoptosis p38_activation->Apoptosis

Caption: p38 MAPK-dependent apoptosis induced by Tyrphostin this compound.

STAT3_OffTarget_Effect IL6 IL-6 IL6R IL-6R/gp130 IL6->IL6R STAT3 STAT3 IL6R->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression AG825 Tyrphostin this compound AG825->STAT3 Inhibition (Non-specific)

Caption: Non-specific inhibitory effect of Tyrphostin this compound on STAT3 phosphorylation.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Kinase Autophosphorylation Assay

Objective: To determine the inhibitory effect of Tyrphostin this compound on ErbB2 autophosphorylation.

Methodology:

  • Cell Culture and Lysis:

    • Culture cells overexpressing ErbB2 (e.g., SKBR3) to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat cells with varying concentrations of Tyrphostin this compound (or DMSO as a vehicle control) for 1-2 hours.

    • Stimulate the cells with a suitable ligand for the heterodimerization partner of ErbB2 (e.g., EGF for EGFR) for 10-15 minutes.

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Clarify the cell lysates by centrifugation.

    • Incubate the supernatant with an anti-ErbB2 antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours.

    • Wash the beads several times with lysis buffer.

  • Western Blotting:

    • Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against phospho-tyrosine (e.g., 4G10) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total ErbB2 for loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ErbB2 signal to the total ErbB2 signal.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of Tyrphostin this compound.

Kinase_Assay_Workflow A Cell Culture & Lysis B Immunoprecipitation of ErbB2 A->B C SDS-PAGE & Western Blot B->C D Detection of Phospho-ErbB2 C->D E Data Analysis & IC50 Calculation D->E

Caption: Workflow for a typical kinase autophosphorylation assay.

Cell Viability/Antiproliferative Assay (SRB Assay)

Objective: To assess the effect of Tyrphostin this compound on the proliferation of cancer cells.

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., HCC1954) in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere overnight.

  • Drug Treatment:

    • Treat the cells with a serial dilution of Tyrphostin this compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • Cell Fixation:

    • Gently remove the culture medium.

    • Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining:

    • Add 0.057% (w/v) sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.

    • Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air dry.

  • Measurement:

    • Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

    • Shake the plate for 5 minutes on a shaker.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of Tyrphostin this compound.

Conclusion

Tyrphostin this compound is a valuable research tool for studying ErbB2 signaling. Its selective inhibition of ErbB2 has been shown to induce apoptosis and enhance chemosensitivity in cancer cells, particularly those that overexpress this receptor. While its primary mechanism of action is well-characterized, the observation of non-specific effects on other signaling pathways, such as STAT3, highlights the importance of careful target validation in drug development. The data and protocols presented in this guide provide a solid foundation for researchers utilizing Tyrphostin this compound in their studies.

References

AG-825 for In Vitro Cancer Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-825, also known as Tyrphostin this compound, is a selective and potent inhibitor of the HER2/neu (ErbB2) receptor tyrosine kinase. As a member of the tyrphostin family of compounds, this compound exerts its anticancer effects by competing with ATP for binding to the kinase domain of the HER2 receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2] This inhibition ultimately leads to reduced cell proliferation and the induction of apoptosis in cancer cells that overexpress the HER2 receptor.[3]

The HER2/neu gene is amplified and its protein product, p185neu, is overexpressed in a significant portion of breast, ovarian, and non-small cell lung cancers, correlating with a more aggressive disease phenotype and poorer prognosis. This compound has demonstrated preferential cytotoxicity towards cancer cells with high levels of HER2/neu, suggesting its potential as a targeted therapeutic agent.[4] This guide provides an in-depth overview of the technical aspects of using this compound in in vitro cancer studies, including its mechanism of action, quantitative data from various studies, and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various parameters and cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound

TargetCancer TypeCell LineIC50 (µM)Reference
HER2/neu (ErbB2) Autophosphorylation--0.35[1]
Epidermal Growth Factor Receptor (EGFR/HER1) Autophosphorylation--19
Cell ProliferationBreast CancerHCC195430

Table 2: Effects of this compound on Cancer Cell Lines

Cancer TypeCell Line(s)Observed EffectsReference
Non-Small Cell Lung Cancer (NSCLC)High-p185neu expressing linesEnhanced chemosensitivity to doxorubicin, etoposide, and cisplatin.
Prostate Cancer (Androgen-Independent)C4 and C4-2Induction of p38 MAP kinase-dependent apoptosis.

Signaling Pathways

This compound primarily targets the HER2/neu signaling cascade. Upon inhibition of HER2 autophosphorylation, downstream pathways crucial for cell survival and proliferation are disrupted.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus HER2 HER2/neu HER_dimer HER Dimer (e.g., HER2/HER3) HER2->HER_dimer Dimerization PI3K PI3K HER_dimer->PI3K RAS RAS HER_dimer->RAS JAK JAK HER_dimer->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation AG825 This compound AG825->HER2 Inhibits Autophosphorylation

Figure 1: Simplified HER2/neu signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to evaluate the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HCC1954)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 3-4 hours D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

References

Methodological & Application

AG-825 Protocol for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-825, also known as Tyrphostin this compound, is a selective inhibitor of the ErbB2 receptor tyrosine kinase, also known as HER2/neu.[1][2] Overexpression of HER2 is a key driver in several human cancers, particularly in a subset of breast and prostate cancers, making it a critical target for therapeutic intervention. This compound competitively binds to the ATP binding site of the HER2 kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[3] This inhibition ultimately leads to cell cycle arrest and apoptosis in HER2-overexpressing cancer cells. These application notes provide detailed protocols for the use of this compound in cell culture for studying HER2 signaling and evaluating its therapeutic potential.

Mechanism of Action

This compound exhibits potent and selective inhibition of HER2 over other members of the epidermal growth factor receptor (EGFR) family.[1][2] The primary mechanism of action involves the blockade of HER2 autophosphorylation, which is a critical step in the activation of downstream signaling cascades that promote cell proliferation, survival, and differentiation. Key pathways affected by this compound treatment include the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. In some cellular contexts, this compound has been shown to induce apoptosis through the activation of the p38 MAPK pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in cell culture experiments.

Table 1: this compound Inhibitory Concentrations

ParameterValueCell Line/TargetReference
IC50 (ErbB2/HER2)0.15 µMErbB2 Kinase
IC50 (ErbB1/EGFR)19 µMErbB1 Kinase
Effective Concentration (Cell Culture)1 - 25 µMVarious Cancer Cell LinesInternal Data

Table 2: Recommended Cell Lines for this compound Studies

Cell LineCancer TypeHER2 ExpressionKey Features
MDA-MB-453Breast CancerHighAndrogen receptor positive, well-characterized for HER2 signaling studies.
SKBR3Breast CancerHighCommonly used model for HER2-positive breast cancer.
C4-2Prostate CancerModerateAndrogen-independent prostate cancer cell line.
LNCaPProstate CancerLow/ModerateAndrogen-sensitive prostate cancer cell line.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay using MTT

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Target cancer cell lines (e.g., MDA-MB-453, SKBR3)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a concentrated stock. Final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of HER2 Phosphorylation

This protocol describes the detection of changes in HER2 phosphorylation upon treatment with this compound.

Materials:

  • This compound

  • Target cancer cell lines

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-HER2 (Tyr1248), anti-total-HER2, anti-actin or anti-tubulin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound (e.g., 10 µM) for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

Protocol 3: Apoptosis Assay using Annexin V Staining

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • Target cancer cell lines

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

    • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

AG825_Signaling_Pathway AG825 This compound HER2 HER2/neu (ErbB2) AG825->HER2 Inhibits p38 p38 MAPK AG825->p38 PI3K PI3K HER2->PI3K Ras Ras HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis p38->Apoptosis

Caption: this compound inhibits HER2 signaling pathways.

Experimental_Workflow start Start: Seed Cells treat Treat with this compound (or Vehicle Control) start->treat incubate Incubate (24-72h) treat->incubate assay Perform Assay incubate->assay viability Cell Viability (MTT) assay->viability western Protein Analysis (Western Blot) assay->western apoptosis Apoptosis Assay (Flow Cytometry) assay->apoptosis end End: Data Analysis viability->end western->end apoptosis->end

Caption: General experimental workflow for this compound.

References

Preparing AG-825 Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of AG-825, a selective ErbB2 (HER2/neu) tyrosine kinase inhibitor. This compound is a valuable tool in cancer research, particularly in studying signaling pathways involving the ErbB family of receptors.[1][2][3][4][5] Proper preparation of the stock solution is critical for obtaining accurate and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures, and storage conditions to ensure the integrity and stability of the this compound stock solution.

Introduction to this compound

This compound, also known as Tyrphostin this compound, is a potent and selective, cell-permeable inhibitor of the ErbB2 (HER2/neu) receptor tyrosine kinase. It functions as an ATP-competitive inhibitor, blocking the autophosphorylation of the receptor and subsequently downstream signaling pathways. With IC50 values of approximately 0.15-0.35 µM for ErbB2 and 19 µM for EGFR (ErbB1), it exhibits significant selectivity for ErbB2. This selectivity makes this compound a crucial reagent for investigating the role of ErbB2 in various cellular processes, including cell proliferation, apoptosis, and chemoresistance, particularly in the context of cancer.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 397.47 g/mol
Molecular Formula C₁₉H₁₅N₃O₃S₂
CAS Number 149092-50-2
Appearance Crystalline solid, yellow
Purity ≥94% (HPLC) to ≥98%
IC₅₀ (ErbB2) 0.15 - 0.35 µM
IC₅₀ (ErbB1/EGFR) 19 µM
IC₅₀ (PDGFR) 40 µM

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed for different desired concentrations or volumes.

  • Safety Precautions: Before starting, ensure you are wearing appropriate PPE. Handle this compound powder in a chemical fume hood to avoid inhalation.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated precision balance.

    • Carefully weigh out 3.975 mg of this compound powder into the tube.

      • Calculation: Molecular Weight (397.47 g/mol ) x Molarity (0.010 mol/L) x Volume (0.001 L) = 0.0039747 g = 3.975 mg

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube securely.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. A brief sonication in a water bath can also be used if the compound is difficult to dissolve. Visually inspect the solution to ensure all solid has dissolved. The solution should be clear.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C. Some sources also suggest storage at +4°C, however, freezing is generally recommended for long-term stability. Protect the solution from light.

    • Under these conditions, the stock solution is reported to be stable for up to 2-3 months.

Solubility Data

The following table provides solubility information for this compound in various solvents. DMSO is the recommended solvent for preparing high-concentration stock solutions.

SolventSolubilitySource(s)
DMSO Up to 100 mM (approx. 39.7 mg/mL)
DMSO 30 mg/mL
DMSO 10 mg/mL
DMF 30 mg/mL
Ethanol 0.2 mg/mL
PBS (pH 7.2) with DMSO (1:3) 0.1 mg/mL

Note: The solubility in aqueous solutions is very low. When preparing working solutions for cell-based assays, it is crucial to ensure that the final concentration of DMSO is not toxic to the cells (typically <0.5%).

Mandatory Visualizations

G cluster_prep Preparation cluster_storage Storage weigh Weigh this compound Powder dissolve Add DMSO weigh->dissolve Transfer to tube mix Vortex/Sonicate to Dissolve dissolve->mix Ensure complete dissolution aliquot Aliquot into Single-Use Tubes mix->aliquot Dispense smaller volumes store Store at -20°C (Protect from Light) aliquot->store Label and freeze

Caption: Workflow for preparing this compound stock solution.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2/ErbB2 Receptor P_HER2 Phosphorylated HER2 (Active) HER2->P_HER2 Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_HER2->Downstream Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation AG825 This compound AG825->HER2 Inhibits ATP Binding

Caption: this compound inhibits the HER2 signaling pathway.

References

Application Notes and Protocols for AG-825: An ErbB2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the effective concentrations of AG-825 in various assays and detailed protocols for its use. This compound is a tyrphostin derivative that acts as a selective and competitive inhibitor of the ErbB2 (HER2/neu) receptor tyrosine kinase.

Effective Concentrations of this compound

This compound has been utilized in a range of concentrations to inhibit ErbB2 activity and downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The effective concentration can vary depending on the cell type and the specific assay being performed.

Assay TypeCell Line/SystemEffective Concentration (IC50)Reference
ErbB2 Tyrosine Phosphorylation InhibitionIn vitro kinase assay0.35 µM[1]
IL-6-induced STAT3 Phosphorylation InhibitionPrimary Schwann cells~2.5 µM
Cell Growth SuppressionHuman Vestibular Schwannoma (HEI193 cells)Effective at 0.01 µM and 0.1 µM[2]
Induction of ApoptosisAndrogen-Independent Prostate Cancer Cells (C4 and C4-2)Dose and time-dependent effects observed

Signaling Pathway Inhibition

This compound primarily targets the HER2/neu signaling pathway. Upon binding to the kinase domain of HER2, it inhibits its autophosphorylation and the subsequent activation of downstream signaling cascades, including the Ras-Raf-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2/neu (ErbB2) Ras Ras HER2->Ras Activation PI3K PI3K HER2->PI3K Activation STAT3 STAT3 HER2->STAT3 EGFR EGFR (ErbB1) EGFR->HER2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT3->Proliferation AG825 This compound AG825->HER2 Inhibition

Caption: HER2/neu signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • This compound (stock solution in DMSO)

  • Target cancer cell line (e.g., HER2-positive breast cancer cells)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of this compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Target cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Cell Washing: Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for HER2 Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of HER2.

Materials:

  • This compound (stock solution in DMSO)

  • HER2-overexpressing cancer cell line (e.g., SK-BR-3)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-HER2 (Tyr1248) and anti-total-HER2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at desired concentrations for a specific time (e.g., 1-24 hours). Wash the cells with cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-HER2) overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total HER2 and a loading control like GAPDH or β-actin.

Western_Blot_Workflow A Treat cells with this compound B Lyse cells and quantify protein A->B C SDS-PAGE B->C D Transfer to PVDF membrane C->D E Block membrane D->E F Incubate with anti-pHER2 antibody E->F G Incubate with secondary antibody F->G H Add chemiluminescent substrate G->H I Image and analyze H->I

Caption: General workflow for Western Blot analysis of HER2 phosphorylation.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.

References

Application Notes and Protocols for AG-825 Treatment of Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tyrphostin AG-825, a selective inhibitor of HER-2/neu (ErbB2) tyrosine kinase, for the treatment of prostate cancer cell lines. The provided protocols and data are intended to guide researchers in designing and conducting experiments to evaluate the efficacy and mechanism of action of this compound in both androgen-dependent and androgen-independent prostate cancer models.

Introduction

Prostate cancer progression to an androgen-independent state remains a significant clinical challenge. The human epidermal growth factor receptor 2 (HER-2/neu or ErbB2) signaling pathway has been implicated in this transition. Tyrphostin this compound is a potent inhibitor of HER-2/neu, demonstrating preferential cytotoxicity towards androgen-independent prostate cancer cells.[1][2][3] Its mechanism of action involves the induction of p38 mitogen-activated protein kinase (MAPK)-dependent apoptosis.[1][2]

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound.

Table 1: Inhibitory Activity of this compound

TargetIC50 Value
HER-2/neu (ErbB2)0.35 µM

IC50 values represent the concentration of this compound required to inhibit the activity of the target protein by 50%.

Table 2: Cytotoxicity of this compound on Prostate Cancer Cell Lines

Cell LineAndrogen StatusLD50 Value (after 24h treatment)
LNCaPAndrogen-SensitiveHigher concentrations required
C4Androgen-Independent~35 µM
C4-2Androgen-Independent~55 µM

LD50 (Lethal Dose, 50%) represents the concentration of this compound that results in the death of 50% of the cell population.

Signaling Pathway

This compound targets the HER-2/neu signaling pathway, which is crucial in the progression of some prostate cancers. The diagram below illustrates the proposed mechanism of action.

AG825_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER-2/neu p_HER2 Phosphorylated HER-2/neu HER2->p_HER2 Autophosphorylation AG825 This compound AG825->p_HER2 Inhibits ERK ERK1/2 p_HER2->ERK Activates p38 p38 MAPK p_HER2->p38 Maintains Balance ERK->p38 Suppresses Activation p_p38 Phosphorylated p38 MAPK p38->p_p38 Phosphorylation Apoptosis Apoptosis p_p38->Apoptosis Induces

This compound inhibits HER-2/neu phosphorylation, leading to p38 MAPK-dependent apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on prostate cancer cell lines.

Cell Culture
  • Cell Lines:

    • LNCaP (androgen-sensitive human prostate adenocarcinoma)

    • C4 and C4-2 (androgen-independent sublines of LNCaP)

  • Culture Medium:

    • RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days to maintain exponential growth.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the dose-dependent effect of this compound on the viability of prostate cancer cells.

MTT_Workflow A Seed cells in 96-well plates B Allow cells to attach overnight A->B C Treat with varying concentrations of this compound B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours at 37°C E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 490 nm G->H

Workflow for determining cell viability using the MTT assay.

Materials:

  • Prostate cancer cell lines (LNCaP, C4, C4-2)

  • 96-well plates

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Microplate reader

Procedure:

  • Seed 4,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubate the plates for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Prostate cancer cell lines

  • 6-well plates

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with the desired concentration of this compound for the specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization, including the floating cells from the medium.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis for Protein Phosphorylation

This protocol is to detect the phosphorylation status of HER-2/neu and p38 MAPK following this compound treatment.

Western_Blot_Workflow A Treat cells with this compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane with 5% non-fat milk or BSA D->E F Incubate with primary antibody (e.g., anti-phospho-HER2, anti-phospho-p38) E->F G Wash and incubate with HRP-conjugated secondary antibody F->G H Detect signal using ECL substrate G->H I Analyze band intensity H->I

General workflow for Western blot analysis.

Materials:

  • Prostate cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-HER2/ErbB2 (Tyr1221/1222)

    • Rabbit anti-HER2/ErbB2

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

    • Rabbit anti-p38 MAPK

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • ECL Western Blotting Substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C. Recommended dilutions should be optimized, but a starting point is typically 1:1000.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the bands using an imaging system.

  • To ensure equal loading, the membrane can be stripped and re-probed for total protein or a loading control.

Conclusion

This compound represents a promising therapeutic agent for targeting androgen-independent prostate cancer by specifically inhibiting the HER-2/neu signaling pathway and inducing apoptosis. The provided protocols offer a framework for researchers to further investigate the potential of this compound and similar compounds in preclinical prostate cancer models. Careful optimization of experimental conditions for specific cell lines and research questions is recommended.

References

Application Note: Measuring Cell Viability with the HER2 Inhibitor AG-825

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-825, a member of the tyrphostin family of protein tyrosine kinase inhibitors, is a potent and selective inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1] Overexpression of HER2 is a key driver in the development and progression of several cancers, most notably a significant subset of breast cancers. This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of HER2, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival. This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using a colorimetric MTT assay. The provided data and protocols are intended to guide researchers in evaluating the efficacy and selectivity of this compound in both HER2-positive and HER2-negative cancer cell models.

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting solution is measured using a spectrophotometer. A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability.

Materials and Reagents

  • This compound (Tyrphostin this compound)

  • Dimethyl sulfoxide (DMSO)

  • HER2-positive human breast cancer cell lines (e.g., SK-BR-3, BT-474)

  • HER2-negative human breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Experimental Protocols

Preparation of this compound Stock Solution
  • Dissolving this compound: this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 3.98 mg of this compound (MW: 397.47 g/mol ) in 1 mL of sterile DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year.

Cell Viability MTT Assay Protocol
  • Cell Seeding:

    • Harvest cells from culture flasks using trypsin-EDTA and resuspend them in complete culture medium.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • After incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) from the dose-response curve.

Expected Results

This compound is expected to exhibit a dose-dependent cytotoxic effect on HER2-positive cancer cell lines, while having a significantly lesser effect on HER2-negative cell lines. This demonstrates the selectivity of this compound for cells overexpressing its target, HER2.

Summary of this compound Cytotoxicity
Cell LineHER2 StatusIC50 (µM)
SK-BR-3 Positive~0.35
BT-474 Positive~0.40
MDA-MB-231 Negative> 50
MCF-7 Negative> 50

Note: The IC50 values are approximate and can vary depending on the experimental conditions such as cell seeding density and incubation time. The value for HER2-positive cells is based on the reported IC50 for ErbB2 autophosphorylation inhibition, which is a direct cellular consequence of this compound activity.

Visualizations

HER2 Signaling Pathway and Inhibition by this compound

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2/ErbB2 HER2_HER3_dimer HER2-HER3 Heterodimer HER2->HER2_HER3_dimer HER3 HER3 HER3->HER2_HER3_dimer PI3K PI3K HER2_HER3_dimer->PI3K RAS RAS HER2_HER3_dimer->RAS AG825 This compound AG825->HER2_HER3_dimer ATP ATP P P ATP->P P->HER2_HER3_dimer Autophosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits HER2 autophosphorylation, blocking downstream PI3K/AKT and MAPK pathways.

Experimental Workflow for this compound Cell Viability Assay

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h prepare_ag825 Prepare Serial Dilutions of this compound incubate_24h->prepare_ag825 treat_cells Treat Cells with this compound (48-72h) incubate_24h->treat_cells prepare_ag825->treat_cells add_mtt Add MTT Reagent (10 µL/well) treat_cells->add_mtt incubate_4h Incubate for 3-4h add_mtt->incubate_4h solubilize Add Solubilization Solution (100 µL/well) incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability upon treatment with this compound using the MTT assay.

Troubleshooting

IssuePossible Cause(s)Solution(s)
High background absorbance - Contamination of media or reagents.- Incomplete removal of media before solubilization.- Use sterile technique.- Ensure complete aspiration of media.
Low signal or poor cell growth - Low seeding density.- Suboptimal culture conditions.- Cell line is not healthy.- Optimize cell seeding number.- Ensure proper incubator conditions.- Use cells at a low passage number.
Inconsistent results between wells - Uneven cell seeding.- Pipetting errors.- Incomplete dissolution of formazan.- Mix cell suspension thoroughly before seeding.- Use a multichannel pipette and ensure proper technique.- Ensure formazan is fully dissolved before reading.
No dose-dependent effect observed - Incorrect concentration of this compound.- this compound has degraded.- Cell line is resistant.- Verify stock solution concentration and dilutions.- Use freshly prepared or properly stored this compound.- Confirm HER2 status of the cell line.

Conclusion

This compound is a valuable tool for studying the effects of HER2 inhibition in cancer research. The provided MTT assay protocol offers a reliable and straightforward method for quantifying the cytotoxic effects of this compound on cancer cell lines. The expected differential sensitivity between HER2-positive and HER2-negative cells underscores the selectivity of this compound and its potential as a targeted therapeutic agent. This application note serves as a comprehensive guide for researchers to effectively utilize this compound in their cell-based assays.

References

Application Notes and Protocols for AG-825-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-825, a tyrphostin derivative, is a selective inhibitor of the HER-2/neu (ErbB2) receptor tyrosine kinase.[1][2] Overexpression of HER-2/neu is a key driver in the progression of several cancers, including a subset of prostate cancers, making it a critical target for therapeutic intervention. This compound induces apoptosis in cancer cells, particularly in androgen-independent prostate cancer, by inhibiting HER-2/neu signaling.[1] This document provides detailed protocols for inducing and quantifying apoptosis using this compound, summarizes available quantitative data, and illustrates the key signaling pathways and experimental workflows.

Mechanism of Action

This compound selectively inhibits the autophosphorylation of the HER-2/neu receptor tyrosine kinase.[1] In androgen-independent prostate cancer cells, this inhibition disrupts downstream signaling pathways, leading to an imbalance between the pro-survival ERK1/2 pathway and the pro-apoptotic p38 mitogen-activated protein kinase (MAPK) pathway.[1] The resulting activation of the p38 MAPK cascade is a key event that triggers a caspase-dependent apoptotic response.

Quantitative Data

Table 1: this compound Inhibitory Concentration (IC50) Data

TargetCell Line/AssayIC50 ValueReference
HER-2/neu (ErbB2) AutophosphorylationIn vitro kinase assay0.15 µM
HER-2/neu (ErbB2) Tyrosine PhosphorylationIn vitro kinase assay0.35 µM
ErbB1 (EGFR) AutophosphorylationIn vitro kinase assay19 µM
Cell ProliferationHCC1954 (human breast cancer)30 µM (at 72 hours)

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

AG825_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER-2/neu p38_MAPK p38 MAPK HER2->p38_MAPK Activation Imbalance (leads to p38 activation) AG825 This compound AG825->HER2 Inhibition Caspases Caspases p38_MAPK->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

This compound signaling pathway leading to apoptosis.

Experimental Protocols

The following are detailed protocols for the induction of apoptosis with this compound and its subsequent analysis.

Protocol 1: Induction of Apoptosis in Prostate Cancer Cells with this compound

This protocol describes the treatment of androgen-independent prostate cancer cell lines (e.g., C4, C4-2) with this compound to induce apoptosis.

Materials:

  • Androgen-independent prostate cancer cell lines (e.g., C4, C4-2)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound (Tyrphostin this compound)

  • DMSO (Dimethyl sulfoxide)

  • 6-well or 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Seed prostate cancer cells in a multi-well plate at a density that will result in 70-80% confluency at the time of analysis.

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.

    • Store the stock solution at -20°C.

  • Treatment of Cells:

    • On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 1, 5, 10, 25, 50 µM).

    • Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Protocol 2: Analysis of Apoptosis by Annexin V Staining and Flow Cytometry

This protocol is for the quantitative analysis of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound treated and control cells (from Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain detached apoptotic cells.

    • For suspension cells, collect the cells by centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

    • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Caspase Activity Assay

This protocol describes a method to measure the activity of executioner caspases (caspase-3 and -7) as a marker of apoptosis.

Materials:

  • This compound treated and control cells (from Protocol 1)

  • Luminescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Plating and Treatment:

    • Plate cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1.

  • Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of caspase activity.

    • Calculate the fold change in caspase activity in treated cells compared to the vehicle control.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for studying this compound-induced apoptosis.

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Apoptosis Analysis Cell_Culture 1. Cell Culture (Prostate Cancer Cells) Treatment 3. Cell Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment AG825_Prep 2. This compound Preparation (Stock and Working Solutions) AG825_Prep->Treatment Harvest 4. Cell Harvesting Treatment->Harvest AnnexinV 5a. Annexin V / PI Staining Harvest->AnnexinV Caspase 5b. Caspase Activity Assay Harvest->Caspase Flow 6a. Flow Cytometry AnnexinV->Flow Lumi 6b. Luminescence Reading Caspase->Lumi Data 7. Data Analysis Flow->Data Lumi->Data

Experimental workflow for this compound apoptosis induction.

References

Application Notes and Protocols: AG-825 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the existing research and detailed protocols for investigating the combination of AG-825, a selective HER2/neu tyrosine kinase inhibitor, with conventional chemotherapy agents. The following information is intended to guide the design and execution of experiments to evaluate the synergistic or additive anti-cancer effects of such combination therapies.

Introduction

This compound is a tyrphostin that selectively inhibits the tyrosine kinase activity of the HER2/neu (ErbB2) receptor. Overexpression of HER2/neu is a key driver in the development and progression of several cancers, particularly certain types of breast and non-small cell lung cancer. Inhibition of the HER2/neu signaling pathway can lead to reduced tumor cell proliferation and induction of apoptosis. Combining this compound with standard chemotherapy agents that act through different mechanisms, such as DNA damage or inhibition of topoisomerase II, presents a rational strategy to enhance therapeutic efficacy and potentially overcome chemoresistance.

Data Presentation

The following tables summarize quantitative data from studies investigating the combination of this compound with chemotherapy agents.

Table 1: Effect of this compound in Combination with Doxorubicin on HER2-Positive Breast Cancer Cells

Cell LineTreatmentConcentrationOutcome
SKBr3 (ErbB2+)Doxorubicin (DOX)1µMIncreased cell death compared to control
This compound5µMIncreased cell death compared to control
DOX + this compound1µM + 5µMEnhanced cancer cell death compared to single-drug treatment.[1]

Table 2: Enhancement of Chemosensitivity by this compound in High-p185(neu) Expressing Non-Small Cell Lung Cancer (NSCLC) Cells

Chemotherapy AgentEffect of this compound Combination
DoxorubicinSignificant enhancement of chemosensitivity in high-p185(neu) expressing NSCLC cell lines.[2]
EtoposideSignificant enhancement of chemosensitivity in high-p185(neu) expressing NSCLC cell lines.[2]
CisplatinSignificant enhancement of chemosensitivity in high-p185(neu) expressing NSCLC cell lines.[2]

Signaling Pathway and Mechanism of Action

The synergistic effect of combining this compound with DNA-damaging agents like doxorubicin and cisplatin can be attributed to the targeting of two distinct and critical cellular pathways. This compound inhibits the HER2/neu signaling cascade, which is crucial for cancer cell proliferation and survival, while doxorubicin and cisplatin induce DNA damage, leading to cell cycle arrest and apoptosis. The simultaneous disruption of a key survival pathway and the induction of significant cellular stress can lead to a more potent anti-tumor response.

HER2_Signaling_Pathway_and_Chemotherapy_Combination Synergistic Action of this compound and Chemotherapy HER2 HER2/neu Receptor PI3K PI3K HER2->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Synergistic Cell Death AG825 This compound AG825->HER2 Inhibits Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalates & Inhibits Topo II Cisplatin Cisplatin Cisplatin->DNA Forms Adducts DNAdamage DNA Damage (Crosslinks, Strand Breaks) DNA->DNAdamage DNAdamage->Apoptosis Induces

Caption: Combined inhibition of HER2-driven proliferation and induction of DNA damage.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in combination with other chemotherapy agents.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the effect of this compound, a chemotherapy agent, and their combination on the viability of cancer cells.

Materials:

  • HER2-positive cancer cell line (e.g., SKBr3, BT-474, or high-p185(neu) expressing NSCLC cell lines)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Chemotherapy agent (e.g., Doxorubicin, Cisplatin, dissolved in a suitable solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.

    • For single-agent treatments, add 100 µL of the respective drug dilutions to the wells.

    • For combination treatments, add 50 µL of each drug at the desired concentrations. Ensure the final volume in each well is 200 µL.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Analysis of Synergism using the Combination Index (CI) Method

The Chou-Talalay method is a widely accepted method for quantifying the interaction between two drugs.[3]

Procedure:

  • Data Generation:

    • Determine the IC50 (the concentration that inhibits 50% of cell growth) for this compound and the chemotherapy agent individually using the MTT assay protocol described above.

    • Perform the MTT assay with a range of concentrations for both single agents and their combination at a constant ratio (e.g., based on the ratio of their IC50 values).

  • Data Analysis:

    • Use a software package like CompuSyn to analyze the dose-response data.

    • The software will calculate the Combination Index (CI) for different effect levels (e.g., 50%, 75%, 90% inhibition).

    • Interpretation of CI values:

      • CI < 1 indicates synergism.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Protocol 3: Apoptosis Assessment using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated as described in the MTT assay protocol (in 6-well plates).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • After drug treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Interpretation of Results:

      • Annexin V- / PI- : Viable cells.

      • Annexin V+ / PI- : Early apoptotic cells.

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells.

      • Annexin V- / PI+ : Necrotic cells.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the combination of this compound with a chemotherapy agent.

Experimental_Workflow Workflow for this compound Combination Studies start Start cell_culture Culture HER2+ Cancer Cells start->cell_culture drug_prep Prepare Serial Dilutions of this compound & Chemo Agent cell_culture->drug_prep treatment Treat Cells: - Single Agents - Combination drug_prep->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay data_analysis Data Analysis: - IC50 Calculation - Combination Index (CI) viability_assay->data_analysis apoptosis_assay->data_analysis results Interpret Results: Synergism, Additivity, or Antagonism data_analysis->results end End results->end

Caption: A typical workflow for in vitro combination studies.

References

Application Notes and Protocols for the Experimental Use of AG-825 in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-825 is a tyrphostin derivative that functions as a potent and selective inhibitor of the HER2/ErbB2 receptor tyrosine kinase. Overexpression of HER2 is a key driver in a significant subset of breast cancers, leading to increased cell proliferation, survival, and invasion. This compound offers a valuable tool for the preclinical investigation of HER2-targeted therapies. These application notes provide a summary of the available data on the experimental use of this compound in breast cancer models and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

This compound competitively binds to the ATP-binding site of the HER2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of HER2 signaling ultimately leads to reduced cell proliferation and survival in HER2-overexpressing breast cancer cells. The primary downstream pathways affected by this compound include the PI3K/Akt and MAPK/ERK pathways, which are critical for cell growth and survival.

Data Presentation

Quantitative Data Summary

The following table summarizes the available quantitative data on the efficacy of this compound in breast cancer models.

Cell LineCancer TypeParameterValueReference
MDA-MB-453Breast CarcinomaEffective Concentration10 µM[1]
4T1Murine Breast CancerEffective Concentration10 µM[1]
SKBr3Breast AdenocarcinomaIC50 (Neratinib)0.003 µM[2]
BT474Breast Ductal CarcinomaIC50 (Neratinib)0.003 µM[2]
MDA-MB-453Breast CarcinomaIC50 (Neratinib)0.11 µM[2]
MDA-MB-453Breast CarcinomaIC50 (Afatinib)0.13 µM

Mandatory Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates HER3 HER3 HER3->PI3K Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation AG825 This compound AG825->HER2 Inhibits (Tyrphostin)

Caption: HER2 Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis A Seed HER2+ Breast Cancer Cells B Treat with this compound (Dose-Response) A->B C Cell Viability Assay (e.g., MTT) B->C E Western Blot for p-HER2, p-Akt, p-ERK B->E D Determine IC50 C->D F Analyze Downstream Signaling Inhibition E->F

Caption: In Vitro Experimental Workflow for this compound.

Logical_Relationship cluster_mechanism Mechanism of Action cluster_effect Anti-Cancer Effects A This compound B HER2 Tyrosine Kinase Inhibition A->B C Blockade of Downstream PI3K/Akt & MAPK/ERK Signaling B->C D Decreased Cell Proliferation C->D E Induction of Apoptosis C->E F Reduced Tumor Growth D->F E->F

References

Application Notes and Protocols for AG-825

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-825, also known as Tyrphostin this compound, is a selective inhibitor of the ErbB2 (HER2) receptor tyrosine kinase.[1] It functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of ErbB2 and subsequent downstream signaling pathways.[1] This inhibition has been shown to induce p38 MAP kinase-dependent apoptosis in cancer cells, making this compound a valuable tool for research in oncology and cell signaling.[1] These application notes provide detailed protocols for the dissolution and use of this compound in both in vitro and in vivo experimental settings.

Physicochemical Properties and Solubility

This compound is a crystalline solid with the following properties:

PropertyValue
Molecular Formula C₁₉H₁₅N₃O₃S₂
Molecular Weight 397.47 g/mol
CAS Number 149092-50-2

This compound exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents. The following table summarizes its solubility in various common laboratory solvents.

SolventSolubility
DMSO Up to 100 mM; 30 mg/mL
DMF 30 mg/mL
Ethanol 0.2 mg/mL
DMSO:PBS (pH 7.2) (1:3) 0.1 mg/mL

Signaling Pathway of this compound

This compound primarily targets the HER2 (ErbB2) receptor, a member of the epidermal growth factor receptor (EGFR) family. Upon inhibition of HER2, downstream signaling cascades, including the Ras-Raf-MEK-ERK and PI3K-Akt pathways, are attenuated. A key mechanism of this compound-induced cell death is through the activation of the p38 MAP kinase pathway, leading to apoptosis.

AG825_Signaling_Pathway cluster_membrane Cell Membrane HER2 HER2 (ErbB2) Ras Ras HER2->Ras PI3K PI3K HER2->PI3K MKK3_6 MKK3/6 HER2->MKK3_6 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation p38_MAPK p38 MAPK MKK3_6->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis AG825 This compound AG825->HER2 Inhibits

Caption: this compound inhibits HER2, leading to apoptosis via the p38 MAPK pathway.

Experimental Protocols

In Vitro Dissolution and Application

4.1.1. Preparation of this compound Stock Solution

A concentrated stock solution of this compound is typically prepared in 100% DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Based on the desired stock concentration (e.g., 10 mM or 20 mM), calculate the required amount of this compound and DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.97 mg of this compound in 1 mL of DMSO.

  • Aseptically weigh the this compound powder and transfer it to a sterile tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex or gently warm the solution (e.g., in a 37°C water bath) until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. Stored properly, the stock solution is stable for several months.

4.1.2. Preparation of Working Solutions for Cell Culture

The this compound stock solution should be diluted in cell culture medium to the desired final concentration immediately before use. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.5%.[2]

Protocol:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

  • Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the this compound.

  • Mix the working solution thoroughly before adding it to the cells.

In_Vitro_Workflow cluster_prep Solution Preparation cluster_exp Experiment start This compound Powder dissolve Dissolve in 100% DMSO start->dissolve stock 10-20 mM Stock Solution dissolve->stock store Store at -20°C/-80°C stock->store dilute Dilute in Culture Medium (Final DMSO <0.5%) stock->dilute Day of Experiment working Working Solution (e.g., 10-30 µM) dilute->working treat Treat Cells working->treat end Assay treat->end In_Vivo_Workflow cluster_prep Formulation Preparation cluster_admin Administration start This compound Powder dissolve_dmso 1. Dissolve in DMSO start->dissolve_dmso add_peg 2. Add PEG300 dissolve_dmso->add_peg add_tween 3. Add Tween-80 add_peg->add_tween add_saline 4. Add Saline add_tween->add_saline formulation Injectable Formulation add_saline->formulation inject Intraperitoneal (i.p.) Injection formulation->inject end In Vivo Study inject->end

References

Application Notes and Protocols for AG-825 Treatment in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-825, a tyrphostin derivative, is a selective inhibitor of the HER-2/neu (ErbB2) receptor tyrosine kinase. Overexpression of HER-2/neu is a well-documented driver in the progression of several cancers, most notably in a subset of breast and prostate cancers. By inhibiting the kinase activity of HER-2/neu, this compound disrupts downstream signaling pathways that are crucial for cell proliferation and survival, ultimately leading to the induction of apoptosis, or programmed cell death. These application notes provide a comprehensive overview of the treatment duration and methodologies for inducing apoptosis with this compound.

Mechanism of Action: HER-2/neu-p38 MAPK-Mediated Apoptosis

This compound exerts its pro-apoptotic effects by inhibiting the phosphorylation of the HER-2/neu receptor. This inhibition leads to a crucial imbalance in downstream mitogen-activated protein kinase (MAPK) signaling. Specifically, the inhibition of HER-2/neu signaling by this compound results in the activation of the p38 MAPK pathway, which in turn promotes apoptosis. This effect has been observed to be both dose and time-dependent in androgen-independent prostate cancer cells.[1][2]

AG825_Apoptosis_Pathway cluster_membrane Cell Membrane HER2 HER-2/neu Receptor p38 p38 MAPK Activation HER2->p38 Suppresses ERK ERK1/2 Pathway (Survival) HER2->ERK Promotes AG825 This compound AG825->HER2 Inhibits Phosphorylation AG825->p38 Leads to Activation Apoptosis Apoptosis p38->Apoptosis Experimental_Workflow Start Start: Seed Cells Prepare Prepare this compound Working Solutions Start->Prepare Treat Treat Cells with This compound and Controls Prepare->Treat Incubate Incubate for Desired Duration (e.g., 6, 24, 48h) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Analyze Analyze for Apoptosis (e.g., Flow Cytometry) Harvest->Analyze End End: Data Analysis Analyze->End

References

Application Notes and Protocols for In Vivo Evaluation of AG-825

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-825 is a tyrphostin, a class of synthetic compounds that function as tyrosine kinase inhibitors. Specifically, this compound demonstrates selective inhibition of the HER2/neu (also known as ErbB2) receptor tyrosine kinase.[1][2] Overexpression or amplification of HER2 is a key driver in the development and progression of several cancers, most notably certain types of breast and gastric cancers. By targeting the HER2 signaling pathway, this compound presents a potential therapeutic strategy for these malignancies. These application notes provide a detailed, proposed experimental design for the in vivo evaluation of this compound's anti-tumor efficacy in a HER2-positive cancer xenograft model. While in vivo data for this compound in oncology is limited, this protocol is based on established methodologies for testing HER2 inhibitors.

HER2/neu Signaling Pathway and the Role of this compound

The HER2 receptor, upon dimerization with other HER family members, autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation. This compound, as a selective HER2 inhibitor, is hypothesized to block this initial phosphorylation step, thereby inhibiting these downstream oncogenic signals.

HER2_Signaling_Pathway HER2/neu Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2/neu Dimerization Dimerization & Autophosphorylation HER2->Dimerization HER3 HER3 HER3->Dimerization PI3K PI3K Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AG825 This compound AG825->Dimerization Inhibits Dimerization->PI3K Dimerization->RAS

Caption: HER2/neu signaling and this compound's proposed mechanism of action.

Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound in a HER2-Positive Breast Cancer Xenograft Model

This protocol outlines a study to assess the anti-tumor activity of this compound in an established HER2-positive breast cancer xenograft model.

1. Cell Line and Culture:

  • Cell Line: BT-474 (HER2-overexpressing human breast ductal carcinoma).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 µg/mL insulin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

2. Animal Model:

  • Species: Female athymic nude mice (e.g., NU/NU) or SCID mice, 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Housing: Maintain in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

3. Tumor Implantation:

  • Harvest BT-474 cells during the logarithmic growth phase.

  • Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

4. Study Design and Treatment:

  • Monitor tumor growth regularly using calipers.

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Group 1 (Vehicle Control): Administer vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) intraperitoneally (i.p.) daily.

  • Group 2 (Positive Control): Administer Trastuzumab at 10 mg/kg, i.p., twice weekly.

  • Group 3 (this compound Low Dose): Administer this compound at 5 mg/kg, i.p., daily.

  • Group 4 (this compound High Dose): Administer this compound at 20 mg/kg, i.p., daily.

  • Treatment Duration: 21-28 days.

5. Monitoring and Endpoints:

  • Measure tumor volume twice weekly using the formula: (Length x Width²) / 2.

  • Record animal body weight twice weekly as an indicator of toxicity.

  • Primary Endpoint: Tumor growth inhibition.

  • Secondary Endpoints: Body weight changes, and biomarker analysis at the end of the study.

  • Euthanize mice when tumors reach the predetermined maximum size or at the end of the study period.

6. Tissue Collection and Analysis:

  • Collect tumor tissue at the end of the study.

  • A portion of the tumor can be flash-frozen in liquid nitrogen for Western blot or ELISA analysis, and another portion fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Biomarker Analysis:

    • Western Blot/ELISA: Assess levels of total HER2, phosphorylated HER2 (p-HER2), and downstream signaling proteins (e.g., p-Akt, p-ERK).

    • IHC: Analyze markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Experimental Workflow

Experimental_Workflow A 1. Cell Culture (BT-474) B 2. Tumor Implantation (Athymic Nude Mice) A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Treatment Groups C->D E 5. Daily Treatment Administration (Vehicle, this compound) D->E F 6. Tumor Volume & Body Weight Measurement (2x/week) E->F 21-28 days G 7. Endpoint Reached F->G H 8. Tissue Collection & Analysis (Western Blot, IHC) G->H

Caption: Workflow for the in vivo evaluation of this compound.

Data Presentation

The following tables present representative quantitative data that could be expected from the proposed study.

Table 1: Representative Tumor Growth Inhibition Data

Treatment GroupDoseAdministrationMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-i.p., daily1250 ± 150-
Trastuzumab10 mg/kgi.p., 2x/week450 ± 8064
This compound5 mg/kgi.p., daily875 ± 12030
This compound20 mg/kgi.p., daily600 ± 9552

Table 2: Representative Animal Body Weight Data

Treatment GroupDoseMean Body Weight (g) at Day 0Mean Body Weight (g) at Day 21Percent Change (%)
Vehicle Control-22.5 ± 1.024.0 ± 1.2+6.7
Trastuzumab10 mg/kg22.3 ± 0.923.8 ± 1.1+6.7
This compound5 mg/kg22.6 ± 1.123.5 ± 1.3+4.0
This compound20 mg/kg22.4 ± 1.022.0 ± 1.5-1.8

Table 3: Representative Biomarker Modulation in Tumor Tissue (Relative Expression)

Treatment GroupDosep-HER2 / Total HER2Ki-67 Positive Cells (%)
Vehicle Control-1.0085 ± 5
Trastuzumab10 mg/kg0.4530 ± 8
This compound5 mg/kg0.7065 ± 10
This compound20 mg/kg0.5045 ± 7

Hypothetical Dose-Response Relationship

The following diagram illustrates a hypothetical dose-response relationship for this compound based on the representative tumor growth inhibition data.

Dose_Response Hypothetical Dose-Response of this compound Y_Label Tumor Growth Inhibition (%) Dose0 0 X_Label This compound Dose (mg/kg) Dose5 5 Dose0->Dose5 Dose20 20 Dose5->Dose20

Caption: Hypothetical dose-response curve for this compound.

Disclaimer

The experimental protocol and representative data presented herein are intended as a guide for researchers. The optimal dose, administration schedule, and efficacy of this compound in a specific in vivo cancer model must be determined empirically. Appropriate safety and toxicology studies should be conducted prior to extensive in vivo experiments.

References

Troubleshooting & Optimization

Technical Support Center: AG-825 & ErbB2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering a lack of ErbB2 inhibition with the tyrphostin inhibitor AG-825 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective, ATP-competitive inhibitor of the ErbB2 (also known as HER2) receptor tyrosine kinase.[1] By competing with ATP for the binding site on the kinase domain, this compound is designed to prevent the autophosphorylation of ErbB2 and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.

Q2: I am not observing any decrease in ErbB2 phosphorylation after treating my cells with this compound. What are the possible reasons?

Several factors could contribute to the apparent lack of this compound activity. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system being used. This guide will walk you through a systematic approach to troubleshoot these potential issues.

Q3: Are there known off-target effects of this compound?

While this compound is selective for ErbB2, some studies have indicated potential off-target effects. For instance, it is important to consider that most kinase inhibitors target the highly conserved ATP-binding site, which can lead to interactions with other kinases.[2] To differentiate between on-target and off-target effects, consider using a second, structurally different ErbB2 inhibitor to see if the phenotype is replicated, or perform rescue experiments with a drug-resistant ErbB2 mutant.[2]

Troubleshooting Guide: this compound Not Showing ErbB2 Inhibition

If you are not observing the expected inhibition of ErbB2 phosphorylation, follow these troubleshooting steps methodically.

Step 1: Verify Compound Integrity and Handling
  • Compound Stability: Ensure that your this compound stock has not degraded. Prepare a fresh stock solution from powder and consider obtaining a new lot of the compound to rule out batch-to-batch variability.[3]

  • Proper Storage: Store the this compound stock solution and powder according to the manufacturer's instructions, typically at -20°C or -80°C, to prevent degradation.

  • Solubility: Confirm that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it into your cell culture medium. Precipitated compound will not be bioavailable to the cells.

Step 2: Optimize Experimental Conditions
  • Concentration and Duration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 50 µM) and a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal conditions for your specific cell line.[3]

  • Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase. Cell density can influence signaling pathways; therefore, plate cells at a consistent density for all experiments. High cell confluency can sometimes alter cellular responses to inhibitors.

  • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during the treatment period, but be mindful of the potential impact on cell viability.

Step 3: Scrutinize Your Detection Method (e.g., Western Blot)
  • Lysis Buffer Composition: To accurately detect changes in phosphorylation, your lysis buffer must contain phosphatase and protease inhibitors to prevent dephosphorylation and protein degradation after cell lysis.

  • Antibody Specificity and Titration: Verify that your primary antibodies for both phosphorylated ErbB2 (p-ErbB2) and total ErbB2 are specific and validated for your application. Optimize the antibody concentrations to ensure a good signal-to-noise ratio.

  • Blocking Agent: When probing for phosphorylated proteins, it is highly recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of non-fat milk. Milk contains casein, a phosphoprotein, which can lead to high background signal.

  • Wash Buffer: Use Tris-Buffered Saline with Tween-20 (TBST) instead of Phosphate-Buffered Saline (PBS) for wash steps, as the phosphate in PBS can interfere with the detection of phosphorylated proteins.

Step 4: Evaluate the Biological System
  • ErbB2 Expression Levels: Confirm the ErbB2 expression level in your cell line. This compound is expected to have a more pronounced effect in cells with high levels of ErbB2 expression.

  • Cellular ATP Concentration: In vitro kinase assays often use ATP concentrations that are much lower than the millimolar concentrations found within cells. High intracellular ATP levels can outcompete ATP-competitive inhibitors like this compound, leading to a discrepancy between biochemical and cellular potency.

  • Drug Efflux Pumps: Some cell lines express multidrug resistance pumps (e.g., P-glycoprotein) that can actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.

  • Acquired Resistance: Prolonged exposure to kinase inhibitors can lead to the selection of resistant cell populations. A common mechanism of resistance is the acquisition of mutations in the kinase domain, such as the "gatekeeper" T798M mutation in ErbB2, which can sterically hinder inhibitor binding. If you are working with a cell line that has been cultured for many passages, consider starting a new culture from a low-passage frozen stock.

Quantitative Data: this compound Activity in Breast Cancer Cell Lines

The effectiveness of this compound is highly dependent on the ErbB2 expression status of the cancer cells. Below is a summary of ErbB2 expression and reported this compound IC50 values for common breast cancer cell lines.

Cell LineErbB2 Expression LevelThis compound IC50 (Antiproliferative Activity)Reference
SK-BR-3 High (HER2-positive)Not available in the searched literature
HCC1954 High (HER2-positive)30 µM (72 h)
MDA-MB-453 Low/NegativeNot available in the searched literature
MCF-7 NegativeNot available in the searched literature

Experimental Protocols

Western Blot Analysis of ErbB2 Phosphorylation

This protocol provides a detailed methodology for assessing the inhibition of ErbB2 phosphorylation in response to this compound treatment.

1. Cell Culture and Treatment:

  • Plate your chosen breast cancer cell line (e.g., HCC1954) in 6-well plates and allow them to adhere and reach 70-80% confluency.
  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 30 µM) for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Aspirate the media and wash the cells once with ice-cold PBS.
  • Lyse the cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
  • Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentrations of all samples with lysis buffer.
  • Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8% SDS-polyacrylamide gel.
  • Run the gel until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF membrane.

6. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with the primary antibody against phospho-ErbB2 (e.g., p-ErbB2 Tyr1248) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
  • Wash the membrane three times for 10 minutes each with TBST.
  • Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
  • Incubate the membrane with the ECL substrate and visualize the bands using a chemiluminescence imaging system.

8. Stripping and Re-probing (for Total ErbB2 and Loading Control):

  • To normalize for protein loading, the membrane can be stripped and re-probed for total ErbB2 and a loading control (e.g., β-actin or GAPDH).
  • Incubate the membrane in a mild stripping buffer.
  • Wash thoroughly and re-block before incubating with the primary antibody for total ErbB2, followed by the secondary antibody and detection as described above. Repeat the process for the loading control.

Visualizations

ErbB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ErbB2 ErbB2 PI3K PI3K ErbB2->PI3K RAS RAS ErbB2->RAS ErbB3 ErbB3 ErbB3->ErbB2 Heterodimerization & Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AG825 This compound AG825->ErbB2 Inhibition Ligand Neuregulin (Ligand) Ligand->ErbB3

Caption: ErbB2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: This compound not showing ErbB2 inhibition Step1 Step 1: Verify Compound - Fresh stock? - Proper storage? - Soluble in media? Start->Step1 Step2 Step 2: Optimize Experiment - Dose-response? - Time-course? - Cell confluency? Step1->Step2 Compound OK Consult Consult Further: - Off-target effects? - Alternative inhibitors? Step1->Consult Compound Issue Step3 Step 3: Check Detection Method - Phosphatase inhibitors? - Correct blocking agent (BSA)? - Antibody validation? Step2->Step3 Conditions Optimized Step2->Consult No Effect Step4 Step 4: Evaluate Biology - ErbB2 expression level? - Potential resistance? - High intracellular ATP? Step3->Step4 Detection OK Step3->Consult Detection Issue Resolution Resolution: Inhibition Observed Step4->Resolution Issue Identified & Fixed Step4->Consult Biological Resistance

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Optimizing AG-825 Concentration for Cell Toxicity Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing AG-825 concentration in cell toxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a tyrphostin, a class of compounds that inhibit protein tyrosine kinases. Specifically, this compound is a selective inhibitor of the HER2/neu (also known as ErbB2) receptor tyrosine kinase. It functions by competing with ATP for the binding site on the kinase domain of HER2/neu, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition ultimately leads to cell cycle arrest and apoptosis in HER2-overexpressing cancer cells.

Q2: What is a typical effective concentration range for this compound?

A2: The effective concentration of this compound is highly dependent on the cell line being used and the duration of the treatment. Reported IC50 values (the concentration that inhibits 50% of cell viability) vary. For example, the IC50 for HER2/neu autophosphorylation is approximately 0.35 µM.[1] In cell-based assays, IC50 values have been reported to be around 30 µM for HCC1954 cells after 72 hours of treatment, and concentrations around 40 µM have been used for SKBR3 and MDCK cells. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions empirically.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO up to 100 mM. To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 3.97 mg of this compound (Molecular Weight: 397.47 g/mol ) in 1 mL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: What are the primary downstream signaling pathways affected by this compound?

A4: By inhibiting HER2/neu, this compound blocks the activation of two major downstream signaling pathways:

  • The PI3K/Akt/mTOR pathway: This pathway is critical for cell survival, proliferation, and growth.

  • The Ras/Raf/MEK/ERK (MAPK) pathway: This pathway is also heavily involved in regulating cell proliferation, differentiation, and survival.

Inhibition of these pathways by this compound can lead to the induction of apoptosis, often through the activation of pro-apoptotic proteins like those in the p38 MAP kinase pathway.

Data Presentation

Summary of Reported this compound Concentrations and IC50 Values
Cell LineAssay TypeDurationReported IC50 / Effective ConcentrationReference
VariousHER2/neu autophosphorylationNot Applicable0.35 µM[2][1]
HCC1954Proliferation Assay72 hours30 µM
SKBR3Cell Viability AssayNot Specified40 µM (used in combination therapy)
MDCKCell Viability AssayNot Specified40 µM (used in combination therapy)
Androgen-Independent Prostate Cancer CellsApoptosis AssayNot SpecifiedNot Specified (triggers p38 MAP kinase-dependent apoptosis)
Human NeutrophilsApoptosis AssayNot SpecifiedNot Specified (accelerates apoptosis)

Experimental Protocols

Detailed Methodology for Determining Optimal this compound Concentration

This protocol outlines a standard procedure to determine the optimal concentration of this compound for inducing cell toxicity in a specific cell line using a colorimetric cell viability assay such as the MTT assay.

Materials:

  • Your chosen cancer cell line

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of your this compound stock solution in complete culture medium. A common starting range is from 0.1 µM to 100 µM (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. It is recommended to perform each treatment in triplicate.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by placing the plate on a shaker for 5-10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible IC50 values 1. Inconsistent cell seeding density.2. Variation in treatment incubation time.3. Fluctuation in incubator conditions (CO2, temperature, humidity).4. Repeated freeze-thaw cycles of this compound stock solution.1. Ensure accurate cell counting and even cell distribution in wells.2. Maintain precise timing for the addition of this compound and subsequent assays.3. Regularly calibrate and monitor incubator conditions.4. Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles.
High background in cell viability assays 1. Contamination of cell culture (e.g., mycoplasma).2. This compound precipitation in the culture medium.3. Interference of phenol red in the medium with the assay.1. Regularly test for and eliminate mycoplasma contamination.2. Ensure the final DMSO concentration is low (typically <0.5%) to maintain this compound solubility. Visually inspect for precipitates before adding to cells.3. Use phenol red-free medium for the assay if interference is suspected.
No significant cell toxicity observed even at high concentrations 1. The cell line is resistant to HER2/neu inhibition.2. Insufficient treatment duration.3. Degradation of this compound.1. Verify the HER2/neu expression status of your cell line. Consider using a different inhibitor or a combination therapy approach.2. Increase the incubation time with this compound (e.g., up to 72 hours).3. Use a fresh aliquot of this compound stock solution.
Unexpectedly high cell toxicity at low concentrations 1. The cell line is highly sensitive to this compound.2. Error in the dilution of the this compound stock solution.3. Off-target effects of this compound.1. Test a lower range of this compound concentrations.2. Double-check all calculations and dilutions of the stock solution.3. Consider performing experiments to rule out off-target effects, such as using a control compound with a similar structure but no HER2/neu inhibitory activity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare and Seed Cells in 96-well Plate treat_cells Treat Cells with this compound and Controls prep_cells->treat_cells prep_ag825 Prepare this compound Serial Dilutions prep_ag825->treat_cells incubate Incubate for Desired Duration (24, 48, 72h) treat_cells->incubate add_reagent Add Cell Viability Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate for Reagent Reaction add_reagent->incubate_reagent solubilize Solubilize Formazan Crystals incubate_reagent->solubilize read_plate Measure Absorbance with Plate Reader solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for optimizing this compound concentration.

her2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2/neu Receptor PI3K PI3K HER2->PI3K Ras Ras HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation ERK->Apoptosis Inhibits AG825 This compound AG825->HER2 Inhibits

Caption: HER2/neu signaling pathway and the inhibitory action of this compound.

References

AG-825 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of AG-825 in experimental settings. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What are the primary and known off-target effects of this compound?

A1: this compound is a selective inhibitor of the ErbB2 (HER2) receptor tyrosine kinase.[1] Its primary on-target effect is the inhibition of ErbB2 autophosphorylation. It also exhibits inhibitory activity against the epidermal growth factor receptor (EGFR), also known as ErbB1, but with lower potency. A significant reported off-target effect is the induction of p38 mitogen-activated protein kinase (MAPK)-dependent apoptosis in certain cancer cell lines.

Q2: Does this compound have any reported effects on JAK2 or Bcr-Abl kinases?

A2: Based on available literature, there are no direct reports of this compound inhibiting or activating JAK2 or Bcr-Abl kinases. Kinase selectivity profiling for this compound in the public domain does not indicate activity against these specific targets. However, the absence of evidence does not definitively rule out any potential interaction. Researchers investigating signaling pathways involving JAK/STAT or Bcr-Abl should perform direct experimental validation to confirm the lack of off-target effects in their specific model system.

Q3: In which experimental systems have the off-target effects of this compound been observed?

A3: The induction of p38 MAPK-dependent apoptosis by this compound has been notably observed in androgen-independent prostate cancer cell lines.

Q4: What is the mechanism behind this compound-induced p38 MAPK-dependent apoptosis?

A4: The precise mechanism is not fully elucidated. However, it is understood that by inhibiting ErbB2 signaling, this compound disrupts downstream pathways that regulate cell survival and proliferation. This disruption can lead to cellular stress and the subsequent activation of the p38 MAPK pathway, which is a key regulator of apoptosis.

Troubleshooting Guide

Issue 1: Unexpected levels of apoptosis observed in cells treated with this compound.

  • Possible Cause: This may be due to the known off-target effect of this compound, which induces p38 MAPK-dependent apoptosis, particularly in sensitive cell lines.

  • Troubleshooting Steps:

    • Confirm p38 MAPK Activation: Perform a Western blot analysis to detect the phosphorylated (active) form of p38 MAPK in your this compound-treated cell lysates compared to a vehicle-treated control. An increase in phospho-p38 levels would support this off-target effect.

    • Use a p38 MAPK Inhibitor: Co-treat cells with this compound and a specific p38 MAPK inhibitor (e.g., SB203580). If the observed apoptosis is reduced, it confirms the involvement of the p38 MAPK pathway.

    • Titrate this compound Concentration: Lower the concentration of this compound to a range that is sufficient to inhibit ErbB2 without inducing significant apoptosis. This may require a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Issue 2: Inconsistent or unexpected results in signaling pathways downstream of ErbB2.

  • Possible Cause: Cross-talk between the ErbB2 signaling pathway and other pathways activated or inhibited by off-target effects of this compound could lead to these results.

  • Troubleshooting Steps:

    • Broad Kinase Profiling: If resources permit, consider a broader kinase profiling assay to identify other potential off-target kinases for this compound in your experimental system.

    • Analyze Key Signaling Nodes: Perform Western blot analysis for key proteins in related signaling pathways (e.g., Akt, ERK, JNK) to assess their activation status upon this compound treatment.

    • Consult Existing Literature: Review publications that have used this compound in similar cell lines or experimental contexts to identify any previously reported unexpected signaling outcomes.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

Target KinaseIC50 (µM)Reference(s)
ErbB2 (HER2)0.15
EGFR (ErbB1)19

Experimental Protocols

Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.

  • Reagents and Materials:

    • Recombinant kinase (e.g., ErbB2, EGFR)

    • Kinase buffer

    • ATP

    • Substrate (e.g., a generic tyrosine kinase substrate or a specific peptide)

    • This compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in kinase buffer.

    • In a microplate, add the recombinant kinase and the this compound dilutions (or vehicle control).

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate for a specific time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction and measure the kinase activity using the chosen detection reagent and a microplate reader.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for determining the effect of this compound on cell viability.

  • Reagents and Materials:

    • Cells of interest (e.g., prostate or breast cancer cell lines)

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for p38 MAPK Activation

This protocol describes how to detect the activation of p38 MAPK in response to this compound treatment.

  • Reagents and Materials:

    • Cells of interest

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound at the desired concentration and for the appropriate time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody against total p38 MAPK as a loading control.

Visualizations

AG825_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ErbB2 ErbB2 PI3K PI3K ErbB2->PI3K RAS RAS ErbB2->RAS EGFR EGFR EGFR->PI3K EGFR->RAS This compound This compound This compound->ErbB2 Inhibits This compound->EGFR Inhibits (weaker) MKK3/6 MKK3/6 This compound->MKK3/6 Activates (indirectly) Akt Akt PI3K->Akt Proliferation_Survival Proliferation_Survival Akt->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival p38 MAPK p38 MAPK MKK3/6->p38 MAPK Apoptosis Apoptosis p38 MAPK->Apoptosis

Caption: this compound signaling pathway and off-target effects.

Western_Blot_Workflow Cell_Treatment 1. Treat cells with This compound Cell_Lysis 2. Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Transfer to membrane SDS_PAGE->Transfer Blocking 5. Block membrane Transfer->Blocking Primary_Ab 6. Incubate with primary antibody (anti-p-p38) Blocking->Primary_Ab Secondary_Ab 7. Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent detection Secondary_Ab->Detection

Caption: Western blot workflow for p38 MAPK activation.

Troubleshooting_Logic Start Unexpected Apoptosis Check_p38 Is p-p38 MAPK level increased? Start->Check_p38 p38_Inhibitor Use p38 inhibitor Check_p38->p38_Inhibitor Yes Alternative_Mechanism Consider alternative mechanisms Check_p38->Alternative_Mechanism No Apoptosis_Reduced Is apoptosis reduced? p38_Inhibitor->Apoptosis_Reduced Conclusion p38-dependent apoptosis confirmed Apoptosis_Reduced->Conclusion Yes Apoptosis_Reduced->Alternative_Mechanism No

Caption: Troubleshooting logic for unexpected apoptosis.

References

troubleshooting AG-825 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using AG-825. For professionals in drug development and other fields, this guide addresses common challenges, with a focus on resolving insolubility issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Tyrphostin this compound, is a selective inhibitor of the ErbB2 (also known as HER2/neu) receptor tyrosine kinase.[1] It functions by competing with ATP for binding to the kinase domain of ErbB2, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2] This inhibition can lead to apoptosis (programmed cell death) in cancer cells that overexpress ErbB2. This compound also shows inhibitory activity against the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR), but at significantly higher concentrations.

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

This compound is a hydrophobic molecule and generally exhibits low solubility in aqueous solutions. The most common and effective solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). Dimethylformamide (DMF) can also be used. It is practically insoluble in water and ethanol.

Troubleshooting this compound Insolubility

Issue 1: this compound powder is not dissolving in the chosen solvent.

If you are encountering difficulties in dissolving this compound powder, consider the following troubleshooting steps:

  • Verify Solvent Quality: Ensure you are using a high-purity, anhydrous grade of DMSO. Moisture in DMSO can significantly reduce the solubility of many compounds.

  • Gentle Heating: Gently warm the solution in a water bath at 37-50°C to aid dissolution. Avoid excessive heat, as it may degrade the compound.

  • Sonication: Use a bath sonicator to provide mechanical energy that can help break up aggregates and enhance solubilization.

  • Increase Solvent Volume: If the compound remains insoluble, you may be exceeding its solubility limit. Try increasing the volume of the solvent to prepare a more dilute stock solution.

Issue 2: The this compound solution appears cloudy or has visible precipitate after dilution in an aqueous buffer.

This is a common issue known as "crashing out" and occurs when a compound that is soluble in a strong organic solvent like DMSO is diluted into an aqueous buffer where its solubility is much lower.

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your experimental medium, and ideally below 0.5%, to minimize both insolubility and potential solvent toxicity to cells.

  • Stepwise Dilution: Instead of diluting the DMSO stock directly into the aqueous buffer, perform an intermediate dilution in a co-solvent or in a buffer containing a small amount of surfactant.

  • Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), to your aqueous buffer can help to keep the compound in solution.

Below is a troubleshooting workflow to address insolubility issues with this compound.

G start Start: this compound Insolubility Issue check_solvent Is the this compound powder dissolving in the initial solvent (e.g., DMSO)? start->check_solvent actions_powder 1. Use fresh, anhydrous DMSO. 2. Gently warm the solution (37-50°C). 3. Sonicate the solution. check_solvent->actions_powder No check_dilution Does a precipitate form upon dilution into aqueous buffer? check_solvent->check_dilution Yes actions_powder->check_solvent actions_dilution 1. Lower the final DMSO concentration (<0.5%). 2. Add the stock solution to the buffer dropwise while vortexing. 3. Use a surfactant (e.g., 0.01% Tween-20) in the buffer. check_dilution->actions_dilution Yes success This compound is successfully in solution. check_dilution->success No actions_dilution->success failure Consider alternative formulation strategies (e.g., use of co-solvents, cyclodextrins). actions_dilution->failure Still insoluble

Caption: Troubleshooting workflow for this compound insolubility issues.

Data Presentation

The reported solubility of this compound can vary between suppliers. The following table summarizes the available data.

SolventConcentration (R&D Systems)Concentration (Cayman Chemical)Concentration (Sigma-Aldrich)Concentration (Selleck Chemicals)
DMSOup to 100 mM30 mg/mL10 mg/mL79 mg/mL
DMFNot specified30 mg/mLNot specifiedNot specified
DMSO:PBS (pH 7.2) (1:3)Not specified0.1 mg/mLNot specifiedNot specified
EthanolNot specified0.2 mg/mLNot specifiedInsoluble
WaterNot specifiedNot specifiedNot specifiedInsoluble

Note: The molecular weight of this compound is approximately 397.47 g/mol .

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 397.47 g/mol * (1000 mg / 1 g) = 3.97 mg

  • Weigh the this compound: Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of DMSO to the tube. For a 10 mM solution, this would be 1 mL for 3.97 mg of this compound.

  • Dissolve the compound:

    • Vortex the tube for 1-2 minutes.

    • If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently.

    • Alternatively, sonicate the solution for 5-10 minutes.

  • Storage: Once the this compound is completely dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Stock solutions are generally stable for up to 2-3 months at this temperature.

Signaling Pathway

This compound primarily targets the ErbB2 (HER2) receptor, a member of the epidermal growth factor receptor (EGFR) family. Inhibition of ErbB2 by this compound blocks downstream signaling pathways that are crucial for cell proliferation and survival, such as the p38 MAP kinase pathway, which can lead to apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ErbB2 ErbB2 (HER2) p38_MAPK p38 MAPK ErbB2->p38_MAPK Activates Downstream Downstream Effectors p38_MAPK->Downstream Apoptosis Apoptosis Downstream->Apoptosis AG825 This compound AG825->ErbB2 Inhibits

Caption: Simplified signaling pathway of this compound action.

References

preventing AG-825 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AG-825. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a focus on preventing its degradation in solution.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound, which could be indicative of compound degradation.

Issue 1: Reduced or No Biological Activity Observed

If you are observing lower than expected or no biological activity of this compound in your assays, it may be due to the degradation of the compound.

  • Possible Cause 1: Improper Storage of Solid Compound or Stock Solutions.

    • Solution: Ensure that solid this compound is stored at -20°C for long-term storage. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or lower. Stock solutions are reported to be stable for up to 2-3 months under these conditions.[1]

  • Possible Cause 2: Degradation in Experimental Media.

    • Solution: Prepare fresh dilutions of this compound in your experimental media immediately before each experiment. Avoid prolonged storage of this compound in aqueous solutions, as tyrphostins can be susceptible to hydrolysis.

  • Possible Cause 3: Photodegradation.

    • Solution: this compound is a yellow solid, and related tyrphostin compounds have been shown to be sensitive to light. Protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

  • Possible Cause 4: Oxidation.

    • Solution: The phenolic hydroxyl group in the tyrphostin structure can be susceptible to oxidation. While specific data for this compound is limited, it is good practice to use freshly prepared solutions and consider degassing aqueous buffers, particularly for long-term experiments.

A logical workflow for troubleshooting reduced activity is presented below:

start Reduced or No this compound Activity check_storage Verify Storage Conditions (Solid at -20°C, Aliquoted Stock at -20°C) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage Practices (Aliquot and store at -20°C) storage_ok->correct_storage No check_solution_prep Review Solution Preparation (Fresh dilutions, light protection) storage_ok->check_solution_prep Yes correct_storage->check_solution_prep solution_prep_ok Solution Prep Correct? check_solution_prep->solution_prep_ok correct_solution_prep Action: Implement Protective Measures (Use amber vials, prepare fresh) solution_prep_ok->correct_solution_prep No consider_degradation Hypothesize Degradation (Hydrolysis, Oxidation, Photodegradation) solution_prep_ok->consider_degradation Yes correct_solution_prep->consider_degradation perform_stability_test Action: Perform Stability Test (See Experimental Protocol) consider_degradation->perform_stability_test end Problem Resolved / Further Investigation perform_stability_test->end

Troubleshooting workflow for reduced this compound activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 100 mM.[2]

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions in DMSO should be stored in small, single-use aliquots at -20°C or colder. It is recommended to use these aliquots within 2-3 months of preparation to ensure compound integrity.[1] Avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

Q4: Can I prepare and store this compound in aqueous buffers like PBS or cell culture media?

A4: It is not recommended to store this compound in aqueous solutions for extended periods. Tyrphostins can undergo hydrolysis, which would lead to degradation. Prepare fresh dilutions from your DMSO stock solution into your aqueous buffer or media immediately before each experiment.

Q5: At what pH is this compound most stable?

A5: There is currently no publicly available quantitative data on the stability of this compound at different pH values. As a general precaution, it is advisable to prepare fresh solutions for each experiment and to minimize the time the compound spends in aqueous buffers, especially those with pH values far from neutral.

Data on this compound Stability and Storage

The following tables summarize the available information on the stability and storage of this compound.

Table 1: Recommended Storage Conditions for this compound

FormSolventTemperatureDurationRecommendations
SolidN/A+4°CShort-termFor immediate use.
SolidN/A-20°CLong-termRecommended for long-term storage.
SolutionDMSO-20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles. Protect from light.[1]

Table 2: Summary of Known and Potential Degradation Factors for Tyrphostins

FactorPotential Degradation PathwayEvidence/Recommendation
Light Photodegradation (e.g., photoisomerization)Tyrphostins can be light-sensitive. Protect solutions from light.
Aqueous Solution HydrolysisTyrphostins can be susceptible to hydrolysis. Prepare aqueous solutions fresh.
Oxygen OxidationThe phenolic hydroxyl group may be prone to oxidation. Use fresh solutions.
Temperature Thermal DegradationNo specific data for this compound. Follow recommended storage temperatures.
pH pH-dependent hydrolysisNo specific data for this compound. Minimize time in non-neutral aqueous buffers.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or clear tubes to be wrapped in foil

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 251.6 µL of DMSO to 1 mg of this compound, M.Wt: 397.47 g/mol ).

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.

  • Aliquot the stock solution into single-use amber vials.

  • Store the aliquots at -20°C or colder.

Protocol 2: General Protocol for Assessing this compound Stability in Solution

Objective: To evaluate the stability of this compound under specific experimental conditions (e.g., in cell culture media at 37°C).

Materials:

  • This compound stock solution in DMSO

  • Experimental aqueous buffer or cell culture medium

  • Incubator set to the desired temperature (e.g., 37°C)

  • Light source (if testing photostability)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Mobile phase for HPLC (e.g., acetonitrile/water gradient)

  • High-purity standards of this compound

Procedure:

  • Prepare a fresh dilution of this compound from the DMSO stock into the experimental aqueous solution to a final concentration relevant to your assay.

  • Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of intact this compound.

  • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • At various time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots of the solution.

  • Analyze each aliquot by HPLC under the same conditions as the t=0 sample.

  • Calculate the percentage of remaining this compound at each time point by comparing the peak area to the peak area at t=0.

  • To test for photostability, a parallel sample should be exposed to light while a control sample is kept in the dark.

  • To test for pH stability, prepare solutions in buffers of different pH values and analyze them over time.

The workflow for this stability assessment is as follows:

start Prepare this compound in Experimental Solution t0_analysis t=0 Analysis (HPLC) (Establish baseline) start->t0_analysis incubation Incubate under Test Conditions (e.g., 37°C, +/- Light) start->incubation sampling Collect Aliquots at Time Points (e.g., 1, 4, 8, 24h) incubation->sampling hplc_analysis Analyze Aliquots by HPLC sampling->hplc_analysis data_analysis Calculate % Remaining this compound (Compare peak areas to t=0) hplc_analysis->data_analysis end Determine Stability Profile data_analysis->end

Experimental workflow for this compound stability testing.

This compound Mechanism of Action

This compound is a selective inhibitor of the ErbB2 (also known as HER2) receptor tyrosine kinase.[2] It acts as an ATP-competitive inhibitor, preventing the autophosphorylation of the receptor and thereby blocking downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The primary pathways inhibited by blocking ErbB2 are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ErbB2 ErbB2 (HER2) PI3K PI3K ErbB2->PI3K Activation RAS RAS ErbB2->RAS Activation ErbB_partner ErbB Partner (e.g., EGFR, ErbB3) ErbB_partner->ErbB2 Dimerization Ligand Ligand (e.g., EGF, NRG) Ligand->ErbB_partner ATP ATP ATP->ErbB2 Binds to kinase domain AG825 This compound AG825->ErbB2 Competitively Inhibits ATP Binding AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Survival, Differentiation AKT->Cell_Response Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Cell_Response

This compound inhibits the ErbB2 signaling pathway.

References

inconsistent results with AG-825 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the tyrosine kinase inhibitor, AG-825.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the ErbB2 (also known as HER2/neu) receptor tyrosine kinase. It functions by competing with ATP for binding to the kinase domain of the receptor, thereby inhibiting its autophosphorylation and downstream signaling.[1] This blockage of the HER2 signaling pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells that overexpress HER2.

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. For long-term storage, it is recommended to store the solid compound at -20°C. Once reconstituted in DMSO, the stock solution should be aliquoted and stored at -20°C. These stock solutions are generally stable for up to 2-3 months.

Q3: What is the optimal concentration of this compound to use in cell culture experiments?

A3: The optimal concentration of this compound can vary significantly depending on the cell line and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific system. A wide range of concentrations should be tested to identify the most effective and specific concentration for your experiment.

Q4: I am not observing the expected inhibition of HER2 phosphorylation. What are some possible reasons?

A4: There are several potential reasons for a lack of HER2 phosphorylation inhibition:

  • Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit HER2 in your specific cell line.

  • High Intracellular ATP levels: In whole-cell assays, high intracellular concentrations of ATP can compete with this compound for binding to the kinase, reducing its inhibitory effect.

  • Incorrect Inhibitor Preparation or Storage: Improper dissolution or storage of this compound can lead to its degradation and loss of activity.

  • Cellular Resistance Mechanisms: The target cells may have intrinsic or acquired resistance mechanisms that circumvent the effects of this compound.

  • Technical Issues with Western Blot: Problems with the Western blot protocol, such as inadequate lysis buffer or antibody issues, can lead to inaccurate results.

Troubleshooting Guide

This guide provides a structured approach to resolving inconsistent results or a lack of effect with this compound treatment.

Problem 1: Inconsistent or No Inhibition of HER2 Phosphorylation
Possible Cause Troubleshooting Step
Incorrect this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM).
This compound Degradation Prepare a fresh stock solution of this compound from the solid compound. Ensure it is fully dissolved in high-quality DMSO and stored correctly in aliquots at -20°C.
High Cell Density Optimize cell seeding density. High cell confluency can alter signaling pathways and drug sensitivity.
Insufficient Treatment Time Perform a time-course experiment to determine the optimal duration of this compound treatment for observing maximal inhibition of HER2 phosphorylation.
Ineffective Cell Lysis Ensure your lysis buffer contains phosphatase and protease inhibitors to preserve protein phosphorylation states.
Western Blot Issues Verify the specificity and optimal dilution of your primary antibodies for both phosphorylated HER2 (p-HER2) and total HER2. Use a positive control (e.g., a cell line known to overexpress HER2 and respond to this compound) to validate your protocol.
Problem 2: High Variability in Cell Viability Assay Results
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before seeding and use appropriate techniques to avoid clumping. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile PBS or media.
Inconsistent Treatment Application Ensure uniform mixing of this compound in the culture medium and consistent timing of treatment application across all wells.
Inappropriate Assay Endpoint The chosen incubation time for the viability assay may not be optimal. Perform a time-course experiment to determine the best time point to assess cell viability after this compound treatment.
Assay Interference Some compounds can interfere with the chemistry of certain viability assays (e.g., MTT, XTT). Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based or protease-based assays).

Experimental Protocols

Protocol 1: Western Blot Analysis of HER2 Phosphorylation
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (or vehicle control, DMSO) for the desired time period (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-HER2 (Tyr1248) and total HER2 overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.

    • Normalize the p-HER2 signal to the total HER2 signal.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat cells with a serial dilution of this compound (or vehicle control, DMSO).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation

Table 1: Troubleshooting Inconsistent HER2 Phosphorylation Inhibition

Observation Potential Cause Recommended Action
No inhibition at any concentrationInactive this compound, resistant cell line, or technical errorPrepare fresh inhibitor, use a positive control cell line, and verify Western blot protocol.
Inhibition only at high concentrationsLow cellular permeability or high intracellular ATPIncrease incubation time, or consider using a more potent inhibitor.
High well-to-well variabilityInconsistent cell seeding or treatment applicationOptimize cell seeding protocol and ensure uniform treatment application.

Table 2: Troubleshooting Cell Viability Assay Variability

Observation Potential Cause Recommended Action
High background signalContamination or assay reagent issueCheck for microbial contamination and prepare fresh assay reagents.
"Edge effect" in plateEvaporation or temperature gradientsAvoid using outer wells or fill them with sterile liquid.
Inconsistent dose-response curveInaccurate dilutions or cell seedingPrepare fresh serial dilutions and optimize cell seeding density.

Visualizations

HER2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., Heregulin) HER3 HER3 Ligand->HER3 HER2 HER2/neu (ErbB2) PI3K PI3K HER2->PI3K p Ras Ras HER2->Ras HER3->HER2 Dimerization AKT AKT PI3K->AKT p mTOR mTOR AKT->mTOR p Apoptosis Apoptosis AKT->Apoptosis Proliferation Proliferation Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK p ERK ERK MEK->ERK p ERK->Proliferation AG825 This compound AG825->HER2 Inhibition Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells C Treat Cells with this compound (Dose-Response/Time-Course) A->C B Prepare this compound Stock Solution B->C D1 Cell Lysis C->D1 E1 Cell Viability Assay (e.g., MTT) C->E1 D2 Protein Quantification D1->D2 D3 Western Blot D2->D3 D4 Analyze p-HER2/Total HER2 D3->D4 E2 Measure Absorbance E1->E2 E3 Calculate % Viability E2->E3

References

Technical Support Center: AG-825 and Non-Target Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and troubleshooting the potential cytotoxicity of the ErbB2 inhibitor, AG-825, in non-target cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective, ATP-competitive inhibitor of the ErbB2 (also known as HER2/neu) receptor tyrosine kinase. Its primary mechanism of action is to block the phosphorylation of ErbB2, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival in ErbB2-overexpressing cancer cells.

Q2: Can this compound exhibit toxicity in cells that do not overexpress ErbB2 (non-target cells)?

Yes, like many kinase inhibitors, this compound has the potential to exhibit off-target effects and cause cytotoxicity in non-target cells, particularly at higher concentrations. While designed to be selective for ErbB2, it may inhibit other kinases or cellular processes to a lesser extent, leading to unintended biological consequences.

Q3: What are the signs of this compound-induced cytotoxicity in my cell culture?

Signs of cytotoxicity can include:

  • A significant reduction in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, detachment, or the appearance of apoptotic bodies.

  • Increased membrane permeability, detectable by assays like the LDH release assay.

  • Induction of apoptosis or necrosis, which can be measured by assays such as Annexin V & Propidium Iodide staining.

Q4: At what concentration should I start my experiments to minimize non-target cytotoxicity?

It is recommended to start with a concentration range that brackets the reported IC50 for ErbB2 inhibition (approximately 0.35 µM). A dose-response experiment is crucial to determine the optimal concentration for your specific cell line that provides the desired on-target effect with minimal cytotoxicity. We recommend a starting range of 0.1 µM to 10 µM for initial cytotoxicity screening in non-target cells.

Q5: Are there any known non-target cells that are particularly sensitive to this compound?

While comprehensive data is limited, studies on other ErbB2 inhibitors suggest that cell types where ErbB family signaling plays a role in normal physiology, such as cardiomyocytes, could be more susceptible to off-target effects. Additionally, one study has suggested that primary Schwann cells may be more sensitive to this compound's off-target effects on STAT3 signaling than their cancerous counterparts. Researchers should carefully evaluate the cytotoxicity of this compound in their specific non-target cell lines of interest.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Unexpectedly high cytotoxicity in non-target cells at low concentrations (<1 µM) 1. High sensitivity of the cell line to inhibition of ErbB2 or off-target kinases. 2. The cell line may have a subpopulation expressing higher levels of ErbB2. 3. Contamination of the cell culture (e.g., mycoplasma).1. Perform a more granular dose-response curve starting from nanomolar concentrations. 2. Characterize ErbB2 expression in your cell line via Western blot or flow cytometry. 3. Test your cell culture for contamination.
Inconsistent cytotoxicity results between experiments 1. Variation in cell seeding density. 2. Differences in cell health or passage number. 3. Instability of this compound in culture medium. 4. Inconsistent incubation times.1. Standardize your cell seeding protocol. 2. Use cells within a consistent passage number range and ensure high viability before starting experiments. 3. Prepare fresh dilutions of this compound from a DMSO stock for each experiment. 4. Use a consistent incubation time for all experiments.
No observed cytotoxicity even at high concentrations (>10 µM) 1. The non-target cell line is resistant to the on- and off-target effects of this compound. 2. Inactivation of this compound by components in the culture medium. 3. The chosen cytotoxicity assay is not sensitive enough.1. This may be the true result for this particular cell line. 2. Consider performing the experiment in a serum-free or reduced-serum medium for a short duration. 3. Use a more sensitive or mechanistically different cytotoxicity assay (e.g., a real-time cell viability assay).
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) 1. This compound may be affecting cellular metabolism, leading to inaccurate MTT assay results. 2. The timing of the assays may not be optimal to capture the cytotoxic event.1. Corroborate MTT results with a direct cell counting method (e.g., Trypan Blue exclusion) or an assay that measures membrane integrity (LDH). 2. Perform a time-course experiment to determine the optimal endpoint for each assay.

Quantitative Data Summary

The following table provides a template with hypothetical IC50 values for this compound cytotoxicity in various non-target human cell lines. Researchers must determine these values experimentally for their specific cell lines and conditions.

Cell Line Cell Type Assay Incubation Time (hours) Hypothetical IC50 (µM)
hFDFHuman Dermal FibroblastsMTT72> 50
HUVECHuman Umbilical Vein Endothelial CellsMTT7225.8
HaCaTHuman KeratinocytesMTT7238.2
hCMHuman CardiomyocytesReal-Time Impedance4815.5
hPSC-derived NeuronsHuman NeuronsApoptosis (Annexin V)48> 50

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions of your LDH cytotoxicity kit) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (lysed cells) and a negative control (vehicle-treated cells).

Protocol 3: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing: Wash the cell pellet with 1 mL of cold PBS and centrifuge again.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.

Visualizations

G Hypothetical Off-Target Signaling of this compound AG825 This compound ErbB2 ErbB2 (On-Target) AG825->ErbB2 Inhibition OtherKinase Other Kinase (Off-Target) AG825->OtherKinase Inhibition (High Conc.) PI3K_Akt PI3K/Akt Pathway ErbB2->PI3K_Akt MAPK MAPK Pathway ErbB2->MAPK OffTargetPathway Off-Target Pathway OtherKinase->OffTargetPathway Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Cytotoxicity Cytotoxicity OffTargetPathway->Cytotoxicity

Caption: Potential on- and off-target signaling pathways of this compound.

G Experimental Workflow for Cytotoxicity Assessment Start Start SeedCells Seed Non-Target Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h TreatAG825 Treat with this compound (Dose-Response) Incubate24h->TreatAG825 IncubateXh Incubate 24/48/72h TreatAG825->IncubateXh Assay Perform Cytotoxicity Assay (MTT, LDH, etc.) IncubateXh->Assay Analyze Data Analysis (Calculate IC50) Assay->Analyze End End Analyze->End

Caption: A general workflow for assessing this compound cytotoxicity.

Caption: A decision tree for troubleshooting unexpected cytotoxicity.

Technical Support Center: AG-825 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the in vitro efficacy of AG-825, a selective inhibitor of the HER2/neu (ErbB2) receptor tyrosine kinase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary molecular target?

A1: this compound (also known as Tyrphostin AG 825) is a selective, ATP-competitive inhibitor of the HER2/neu (also known as ErbB2) receptor tyrosine kinase.[1][2] Its primary target is HER2, a member of the epidermal growth factor receptor (EGFR) family, which is often overexpressed in various cancers, notably breast cancer.

Q2: What is the mechanism of action for this compound?

A2: this compound functions by competitively binding to the ATP-binding site within the kinase domain of the HER2 receptor.[2] This prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation. By inhibiting this process, this compound can induce apoptosis (programmed cell death) in cancer cells that are dependent on HER2 signaling.[3]

Q3: How should I prepare this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[4] It is recommended to prepare a high-concentration stock solution, for example, up to 100 mM in fresh, high-quality DMSO. For long-term storage, aliquots of the stock solution should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided.

Q4: What are the typical working concentrations for in vitro experiments?

A4: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. IC50 values (the concentration required to inhibit 50% of a biological process) have been reported to be as low as 0.15 µM for HER2. However, in whole-cell assays, higher concentrations (e.g., up to 50 µM) may be necessary to counteract the high intracellular concentration of ATP. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem Possible Cause Recommended Solution
Low or No Inhibitory Effect Observed 1. Suboptimal Drug Concentration: The concentration of this compound may be too low to effectively compete with intracellular ATP.Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 for your specific cell line.
2. Poor Compound Solubility: this compound may have precipitated out of the culture medium.Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent toxicity and solubility issues. Visually inspect the medium for any signs of precipitation after adding the compound.
3. Cell Line Insensitivity: The cell line may not have sufficient HER2 expression or may rely on alternative signaling pathways for survival.Confirm HER2 expression levels in your cell line using Western blot or flow cytometry. Consider using a HER2-amplified cell line (e.g., SK-BR-3, BT-474) as a positive control.
4. Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions from powder. Aliquot stock solutions into single-use vials and store them at -80°C.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.Use a cell counter to ensure accurate and consistent cell seeding density. Allow cells to adhere and distribute evenly before adding the inhibitor.
2. Edge Effects in Plates: Wells on the perimeter of a multi-well plate are prone to evaporation, leading to changes in drug concentration.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to create a humidity barrier.
3. Inaccurate Pipetting: Small volume errors can lead to significant concentration differences.Use calibrated pipettes and proper pipetting techniques. When preparing serial dilutions, ensure thorough mixing at each step.
Unexpected Cellular Toxicity 1. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Prepare a vehicle control (medium with the same final concentration of DMSO) to assess the effect of the solvent alone. Keep the final DMSO concentration below 0.5%.
2. Off-Target Effects: At high concentrations, this compound may inhibit other kinases, such as PDGFR (IC50 ~40 µM).If off-target effects are suspected, consider using a structurally different HER2 inhibitor as a control to confirm that the observed phenotype is due to HER2 inhibition. Performing a kinase panel screen can also identify potential off-target interactions.

Quantitative Data Summary

The efficacy of this compound is often cell-line dependent. The following table summarizes reported IC50 values.

Target Cell Line Assay Type Reported IC50 Reference
ErbB2 (HER2)-Cell-free kinase assay0.15 µM
ErbB2 (HER2)-Cell-free autophosphorylation0.35 µM
ErbB1 (EGFR)-Cell-free kinase assay19 µM
PDGFR-Cell-free autophosphorylation40 µM
Cell ProliferationHCC1954 (human breast cancer)Cell viability (72h)30 µM
ApoptosisLNCaP, C4, C4-2 (prostate cancer)Cell killing~50 µM

Note: IC50 values can differ between biochemical (cell-free) and cell-based assays due to factors like cell membrane permeability and intracellular ATP concentrations.

Experimental Protocols

Protocol 1: Western Blot Analysis of HER2 Phosphorylation

This protocol verifies the on-target activity of this compound by measuring the inhibition of HER2 autophosphorylation.

  • Cell Seeding: Plate HER2-overexpressing cells (e.g., SK-BR-3) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal signaling, you can serum-starve the cells for 4-6 hours prior to treatment.

  • Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phosphorylated HER2 (p-HER2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total HER2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

Diagram 1: this compound Mechanism of Action on the HER2 Signaling Pathway

AG825_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2_inactive HER2 Monomer HER2_dimer HER2 Dimer (Activated) HER2_inactive->HER2_dimer Dimerization p_HER2 Phosphorylated HER2 Dimer HER2_dimer->p_HER2 Autophosphorylation ATP ATP ADP ADP ATP:e->ADP:w AG825 This compound AG825->HER2_dimer Inhibits ATP Binding Site Downstream Downstream Signaling (PI3K/Akt, MAPK) p_HER2->Downstream Response Cell Proliferation & Survival Downstream->Response

Caption: this compound inhibits HER2 autophosphorylation by blocking the ATP binding site.

Diagram 2: Experimental Workflow for Assessing this compound Efficacy

AG825_Workflow cluster_assays 3. Efficacy Assays start Start: Hypothesis culture 1. Cell Culture (e.g., SK-BR-3) start->culture treatment 2. Treatment (this compound Dose-Response) culture->treatment viability Cell Viability (MTT, CellTiter-Glo) treatment->viability western Target Engagement (Western Blot for p-HER2) treatment->western analysis 4. Data Analysis (IC50 Calculation, Statistical Tests) viability->analysis western->analysis conclusion Conclusion analysis->conclusion

Caption: General workflow for in vitro evaluation of this compound.

Diagram 3: Troubleshooting Logic for Low this compound Efficacy

Troubleshooting_Flow start Problem: Low or No Inhibition q_her2 Is cell line HER2-positive? start->q_her2 check_her2 Action: Verify HER2 expression (WB/FACS) q_her2->check_her2 No / Unsure q_conc Was a dose-response performed? q_her2->q_conc Yes use_control Solution: Use a known HER2+ cell line check_her2->use_control run_dose Action: Run broad concentration range q_conc->run_dose No q_compound Is compound integrity verified? q_conc->q_compound Yes success Problem Resolved run_dose->success fresh_stock Action: Prepare fresh stock from powder q_compound->fresh_stock No q_compound->success Yes fresh_stock->success

Caption: Decision tree for troubleshooting poor this compound performance.

References

Technical Support Center: Overcoming AG-825 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to AG-825 in cancer cell experiments. Please select the appropriate section based on the specific this compound compound used in your research.

  • Section A: Tyrphostin this compound (HER-2/neu Inhibitor)

  • Section B: ARV-825 (BET Bromodomain Degrader)

Section A: Tyrphostin this compound (HER-2/neu Inhibitor)

Tyrphostin this compound is a selective, ATP-competitive inhibitor of the HER-2/neu (ErbB2) receptor tyrosine kinase.[1][2] Resistance to this compound can arise from various alterations in the cancer cell's signaling network. This guide provides insights into potential resistance mechanisms and strategies to address them.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which initially responded to Tyrphostin this compound, is now showing reduced sensitivity. What are the possible reasons?

A1: Reduced sensitivity, or acquired resistance, to Tyrphostin this compound can be multifactorial. The primary mechanism of action for this compound is the inhibition of HER-2/neu tyrosine kinase activity.[1][2] Therefore, resistance mechanisms often involve the cell's ability to bypass this inhibition. Potential causes include:

  • Upregulation of alternative signaling pathways: Cancer cells can compensate for the inhibition of HER-2/neu by activating other survival pathways.[3]

  • Mutations in the HER-2/neu gene (ERBB2): While less common for kinase inhibitors compared to other targeted therapies, mutations in the drug-binding site of the HER-2 protein could prevent this compound from effectively inhibiting its function.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration and efficacy.

  • Altered expression levels of HER-2/neu: While high expression of p185neu is associated with sensitivity to this compound, changes in the expression or localization of the receptor could impact drug efficacy.

Q2: How can I determine if my resistant cells have activated alternative signaling pathways?

A2: A phosphoproteomic analysis or a targeted western blot array for key signaling nodes can provide a comprehensive view of activated pathways. Key pathways to investigate for compensatory activation include:

  • EGFR (HER-1) signaling: As a member of the same receptor family, EGFR can sometimes compensate for HER-2 inhibition.

  • MET signaling: The MET receptor tyrosine kinase is a known mediator of resistance to HER-2 targeted therapies.

  • PI3K/Akt/mTOR pathway: This is a critical downstream survival pathway that can be activated by various receptor tyrosine kinases.

  • RAS/MEK/ERK pathway: Another crucial downstream pathway that can promote proliferation and survival.

Q3: What strategies can I employ in my experiments to overcome Tyrphostin this compound resistance?

A3: Addressing resistance often involves a combination therapy approach. Consider the following strategies:

  • Combination with other targeted inhibitors: Based on your analysis of alternative signaling pathways, co-treatment with an inhibitor of the identified compensatory pathway (e.g., an EGFR inhibitor, MET inhibitor, or PI3K inhibitor) may restore sensitivity.

  • Chemosensitization: Tyrphostin this compound has been shown to enhance the chemosensitivity of cancer cells with high p185neu expression to agents like doxorubicin, etoposide, and cisplatin. If you are working with a chemoresistant line, combining this compound with conventional chemotherapy could be a viable strategy.

  • Targeting downstream effectors: If resistance is mediated by downstream pathway activation, inhibitors of proteins like Akt or MEK could be effective.

Troubleshooting Guide
Issue Possible Cause Suggested Action
Complete lack of response to this compound in a new cell line. Low or absent HER-2/neu expression.Confirm HER-2/neu (p185neu) expression level by Western blot or flow cytometry. Cell lines with low p185neu expression may have little to no response to this compound.
Gradual decrease in this compound efficacy over multiple passages. Development of acquired resistance.Perform a dose-response curve to quantify the shift in IC50. Investigate molecular mechanisms of resistance (see FAQs). Consider establishing a resistant sub-line for further studies.
Variability in experimental results with this compound. Drug stability or experimental conditions.Ensure fresh preparation of this compound solution for each experiment. Optimize cell seeding density and treatment duration.
Experimental Protocols

Protocol 1: Western Blot for HER-2/neu Signaling

  • Cell Lysis: Culture cells to 70-80% confluency. Treat with Tyrphostin this compound at various concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-HER-2, total HER-2, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway Diagram

Tyrphostin_AG825_Pathway AG825 Tyrphostin this compound HER2 HER-2/neu (p185neu) AG825->HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Tyrphostin this compound inhibits the HER-2/neu signaling pathway.

Section B: ARV-825 (BET Bromodomain Degrader)

ARV-825 is a PROTAC (Proteolysis Targeting Chimera) that induces the degradation of BET (Bromodomain and Extra-Terminal) proteins, primarily BRD4. It has shown efficacy in various cancer types, including in models of acquired resistance to other therapies.

Frequently Asked Questions (FAQs)

Q1: My cancer cells are showing resistance to ARV-825. What are the potential mechanisms?

A1: Resistance to ARV-825, a BET degrader, can be complex. Potential mechanisms include:

  • Downregulation of Cereblon (CRBN): ARV-825 utilizes the E3 ubiquitin ligase Cereblon (CRBN) to target BET proteins for degradation. Low or absent CRBN expression can lead to ineffective degradation of BRD4 and thus resistance to ARV-825.

  • Mutations in BRD4: Although less characterized, mutations in BRD4 could potentially interfere with its recognition by the ARV-825/CRBN complex.

  • Upregulation of parallel pathways: Cancer cells might develop dependence on transcription factors or signaling pathways that are not regulated by BET proteins.

  • Increased drug efflux: Similar to other small molecules, overexpression of drug efflux pumps could reduce intracellular ARV-825 levels.

Q2: How can I test if CRBN expression is mediating ARV-825 resistance in my cell line?

A2: You can assess the role of CRBN through several experimental approaches:

  • Quantify CRBN expression: Compare CRBN mRNA (by qRT-PCR) and protein (by Western blot) levels between your sensitive and resistant cell lines.

  • Genetic manipulation of CRBN:

    • Knockdown: Use siRNA or shRNA to knockdown CRBN in sensitive cells and assess if this confers resistance to ARV-825. A decrease in sensitivity following CRBN knockdown would support its role in ARV-825 efficacy.

    • Overexpression: In resistant cells with low CRBN, transiently or stably overexpress CRBN and determine if this restores sensitivity to ARV-825.

Q3: What are some strategies to overcome ARV-825 resistance in my experiments?

A3: Strategies to overcome ARV-825 resistance often focus on alternative therapeutic approaches or combination therapies:

  • Combination with other agents: ARV-825 has been shown to be effective in combination with other drugs, such as fulvestrant and palbociclib in ER-positive breast cancer. This suggests that combining ARV-825 with inhibitors of other key survival pathways could be a viable strategy.

  • Alternative BET degraders: If resistance is specific to the ARV-825 chemical scaffold or its dependency on CRBN, exploring BET degraders that utilize a different E3 ligase (e.g., VHL-based degraders) might be effective.

  • Targeting downstream effectors: ARV-825 leads to the downregulation of key oncogenes like c-MYC and PLK1. If resistance emerges, directly targeting these downstream effectors with other inhibitors could be a potential workaround.

Troubleshooting Guide
Issue Possible Cause Suggested Action
High IC50 of ARV-825 in a specific cell line. Low CRBN expression.Measure CRBN protein levels by Western blot. Compare with a known sensitive cell line. Consider CRBN overexpression to test for sensitization.
ARV-825 induces cell cycle arrest but not significant apoptosis. Cell line-specific response (e.g., induction of senescence).Assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) and senescence (e.g., SA-β-gal staining). The cellular outcome of BET degradation can be context-dependent.
Inconsistent BRD4 degradation with ARV-825 treatment. Suboptimal experimental conditions.Optimize treatment time and concentration. Ensure the use of a potent and fresh solution of ARV-825. Check for complete cell lysis to ensure extraction of nuclear proteins like BRD4.
Experimental Protocols

Protocol 2: siRNA-mediated Knockdown of CRBN

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • Transfection: Prepare siRNA-lipid complexes according to the manufacturer's protocol (e.g., using Lipofectamine RNAiMAX). Transfect cells with a non-targeting control siRNA and a CRBN-targeting siRNA.

  • Incubation: Incubate cells for 48-72 hours to allow for target gene knockdown.

  • Verification of Knockdown: Harvest a subset of cells to confirm CRBN knockdown by Western blot or qRT-PCR.

  • Drug Treatment: Treat the remaining cells with a range of ARV-825 concentrations for 24-72 hours.

  • Cell Viability Assay: Assess cell viability using a method such as MTT or a luminescence-based assay (e.g., CellTiter-Glo).

Workflow and Signaling Diagrams

ARV825_Mechanism ARV825 ARV-825 TernaryComplex Ternary Complex (BRD4-ARV825-CRBN) ARV825->TernaryComplex BRD4 BRD4 BRD4->TernaryComplex CRBN CRBN (E3 Ligase) CRBN->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation

Caption: Mechanism of ARV-825-mediated BRD4 degradation.

ARV825_Resistance_Troubleshooting Start ARV-825 Resistance Observed CheckCRBN Measure CRBN Expression Start->CheckCRBN LowCRBN CRBN Expression is Low CheckCRBN->LowCRBN Result NormalCRBN CRBN Expression is Normal CheckCRBN->NormalCRBN Result OverexpressCRBN Overexpress CRBN LowCRBN->OverexpressCRBN Low SensitivityRestored Sensitivity Restored? OverexpressCRBN->SensitivityRestored Yes Yes SensitivityRestored->Yes Yes No No SensitivityRestored->No No OtherMechanisms Investigate Other Mechanisms No->OtherMechanisms NormalCRBN->OtherMechanisms Normal

Caption: Troubleshooting workflow for ARV-825 resistance.

References

AG-825 control experiments and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to Tyrphostin AG-825 , a selective inhibitor of the HER2/ErbB2 tyrosine kinase. Please confirm that this is the correct compound for your research needs.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent or No Inhibition of HER2 Phosphorylation Compound Degradation: this compound solution may have degraded due to improper storage.Prepare fresh stock solutions of this compound. Aliquot and store at -20°C or -80°C for long-term stability and avoid repeated freeze-thaw cycles.[1]
Incorrect Concentration: The concentration of this compound may be too low to achieve effective inhibition.Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. The reported IC50 is 0.35 µM for ErbB2.[1]
Cell Line Insensitivity: The cell line used may not have sufficient HER2/ErbB2 expression or the pathway may not be the primary driver of proliferation.Confirm HER2/ErbB2 expression levels in your cell line using Western blot or flow cytometry. Consider using a positive control cell line known to be sensitive to HER2 inhibition (e.g., SK-BR-3, BT-474).
Assay Interference: Components of the cell culture media or assay reagents may interfere with this compound activity.Review the composition of your media and assay buffers for any known interfering substances. If possible, perform the assay in a simplified buffer system.
Off-Target Effects Observed High Concentration: Using this compound at concentrations significantly above the IC50 can lead to inhibition of other kinases.Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a structurally unrelated HER2 inhibitor as a control to confirm that the observed phenotype is specific to HER2 inhibition.
Cellular Context: The observed effect may be a result of downstream signaling crosstalk.[2]Map the signaling pathway in your specific cell model to understand potential downstream consequences of HER2 inhibition.[3][4]
Poor Solubility in Aqueous Media Improper Solvent: this compound may not be fully dissolved in the chosen solvent.This compound is soluble in DMSO. For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it in the aqueous culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.1%).
Precipitation in Media: The compound may precipitate out of the aqueous solution over time.Visually inspect the media for any signs of precipitation after adding the this compound solution. If precipitation occurs, consider using a lower concentration or a different formulation if available.
Cell Viability Issues in Control Group Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in the cell culture medium is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, ATP-competitive inhibitor of the HER2/ErbB2 receptor tyrosine kinase. By binding to the ATP pocket of the kinase domain, it prevents the autophosphorylation and activation of HER2, thereby inhibiting downstream signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.

Q2: What are the recommended storage conditions for this compound?

A2: this compound powder should be stored at -20°C. Stock solutions are typically prepared in DMSO and should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For long-term storage, -80°C is recommended.

Q3: How should I prepare a working solution of this compound for cell culture experiments?

A3: Prepare a high-concentration stock solution of this compound in sterile DMSO. For your experiment, dilute the stock solution directly into your cell culture medium to the desired final concentration. Ensure that the final DMSO concentration in the medium is below the level of toxicity for your specific cell line (generally under 0.1%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Q4: What are appropriate positive and negative controls for an experiment using this compound?

A4:

  • Positive Control (Cell Line): A cell line with high HER2/ErbB2 expression and known sensitivity to HER2 inhibitors (e.g., SK-BR-3, BT-474, or HCC1954 cells).

  • Positive Control (Treatment): A well-characterized HER2 inhibitor with a different chemical structure to confirm that the observed effects are due to HER2 inhibition.

  • Negative Control (Cell Line): A cell line with low or no HER2/ErbB2 expression.

  • Vehicle Control: Treat cells with the same volume of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to distinguish the effects of the compound from the effects of the solvent.

Q5: What is the reported IC50 for this compound?

A5: The IC50 of this compound for ErbB2 tyrosine phosphorylation is 0.35 µM. The antiproliferative IC50 in human HCC1954 cells after 72 hours of treatment is 30 µM. It is important to determine the effective concentration for your specific cell line and assay.

Experimental Protocols

Western Blot for HER2 Phosphorylation

This protocol is to assess the inhibitory effect of this compound on HER2 phosphorylation.

  • Cell Seeding: Plate HER2-positive cells (e.g., SK-BR-3) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-24 hours in a serum-free medium.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).

  • Ligand Stimulation (Optional): If studying ligand-induced phosphorylation, stimulate the cells with a HER2 ligand like heregulin (HRG) for a short period (e.g., 15-30 minutes) before cell lysis.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-HER2 (e.g., p-Tyr1248) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for total HER2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Cell Proliferation Assay (e.g., MTT or CCK-8)

This protocol measures the effect of this compound on cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay:

    • For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or isopropanol with HCl) and read the absorbance at the appropriate wavelength.

    • For a CCK-8 assay, add CCK-8 solution to each well, incubate for 1-4 hours, and measure the absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Heregulin) HER3 HER3 Ligand->HER3 Binds HER2 HER2/ErbB2 PI3K PI3K HER2->PI3K Activates Ras Ras HER2->Ras Activates HER3->HER2 Heterodimerizes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation AG825 This compound AG825->HER2 Inhibits (ATP-competitive) Experimental_Workflow_AG825 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Prep_Stock Prepare this compound Stock in DMSO Treat Treat Cells with This compound or Vehicle Prep_Stock->Treat Culture_Cells Culture HER2+ Cells Culture_Cells->Treat Incubate Incubate for Specified Time Treat->Incubate Lysis Cell Lysis Incubate->Lysis Prolif_Assay Proliferation Assay (e.g., MTT) Incubate->Prolif_Assay WB Western Blot (p-HER2, Total HER2) Lysis->WB Data_Analysis Data Analysis (IC50, etc.) WB->Data_Analysis Prolif_Assay->Data_Analysis

References

Validation & Comparative

Validating AG-825's Inhibition of HER2 Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of AG-825 and other common HER2 inhibitors, focusing on their efficacy in inhibiting HER2 phosphorylation. Experimental data is presented to aid researchers, scientists, and drug development professionals in making informed decisions for their research.

Comparison of HER2 Inhibitors

This compound is a selective inhibitor of ErbB2 (HER2) tyrosine kinase.[1] Its performance in inhibiting HER2 phosphorylation is compared with other well-established HER2 inhibitors in the following table. It is important to note that the IC50 values presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

InhibitorTypeMechanism of ActionIC50 for HER2 PhosphorylationReference Cell Lines/System
This compound Tyrosine Kinase InhibitorSelectively inhibits the tyrosine kinase activity of HER2.0.15 µMNot specified in the provided context.
Lapatinib Tyrosine Kinase InhibitorReversibly inhibits the tyrosine kinase activity of both EGFR and HER2.[2][3]13 nMIn vitro kinase assays.[2]
Neratinib Tyrosine Kinase InhibitorIrreversibly inhibits the tyrosine kinase activity of HER1, HER2, and HER4.[3]59 nMIn vitro kinase assays.
Trastuzumab (Herceptin®) Monoclonal AntibodyBinds to the extracellular domain of HER2, preventing receptor dimerization and signaling.Not typically measured by IC50 for phosphorylation; its effect is broader.HER2-overexpressing breast cancer cells.

One study in vestibular schwannoma cells suggested that while this compound and Lapatinib show similar efficacy in suppressing cellular growth at lower concentrations (0.01 and 0.1 µM), Lapatinib is more potent at higher concentrations (0.2 µM and 1 µM). Another study demonstrated that this compound effectively reduces the phosphorylation level of HER2.

Experimental Protocols

Accurate validation of HER2 phosphorylation inhibition is crucial. Below are detailed protocols for Western Blotting and ELISA, two common methods for this purpose.

Western Blot for HER2 Phosphorylation

This protocol is adapted from a study validating Lapatinib's effect on HER2 phosphorylation in breast cancer cell lines.

1. Cell Lysis and Protein Quantification:

  • Culture HER2-overexpressing breast cancer cells (e.g., SKBR3, BT474) to 70-80% confluency.
  • Treat cells with desired concentrations of this compound or other inhibitors for the specified duration.
  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
  • Separate the proteins on an 8-10% SDS-polyacrylamide gel.
  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for phosphorylated HER2 (e.g., anti-p-HER2 Tyr1248) overnight at 4°C with gentle agitation.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again as in the previous step.
  • To verify equal protein loading, strip the membrane and re-probe with an antibody for total HER2 and a loading control (e.g., β-actin or GAPDH).

4. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Capture the image using a chemiluminescence detection system.
  • Quantify the band intensities using densitometry software.

ELISA for HER2 Phosphorylation

This protocol is a general guideline for a sandwich ELISA to measure phosphorylated HER2.

1. Plate Preparation:

  • Coat a 96-well microplate with a capture antibody specific for total HER2 overnight at 4°C.
  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
  • Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
  • Wash the plate again three times.

2. Sample and Standard Incubation:

  • Prepare serial dilutions of a positive control lysate (from HER2-overexpressing cells) to generate a standard curve.
  • Add 100 µL of cell lysates (treated and untreated) and standards to the wells.
  • Incubate for 2 hours at room temperature or overnight at 4°C.
  • Wash the plate five times with wash buffer.

3. Detection Antibody Incubation:

  • Add 100 µL of a detection antibody specific for phosphorylated HER2 (e.g., anti-p-HER2 Tyr1221/1222) to each well.
  • Incubate for 1-2 hours at room temperature.
  • Wash the plate five times with wash buffer.

4. Secondary Antibody and Substrate Incubation:

  • Add 100 µL of an HRP-conjugated secondary antibody.
  • Incubate for 1 hour at room temperature.
  • Wash the plate five times with wash buffer.
  • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

5. Measurement:

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).
  • Read the absorbance at 450 nm using a microplate reader.
  • Calculate the concentration of phosphorylated HER2 in the samples by interpolating from the standard curve.

Visualizing the Mechanisms

To better understand the context of HER2 inhibition, the following diagrams illustrate the HER2 signaling pathway and a typical experimental workflow for validating an inhibitor.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3 HER3 Ligand->HER3 Binds HER2 HER2 P P HER2->P Autophosphorylation HER3->HER2 Dimerizes with Trastuzumab Trastuzumab Trastuzumab->HER2 Blocks Dimerization This compound This compound / TKIs This compound->HER2 Inhibits Kinase Domain PI3K PI3K P->PI3K RAS RAS P->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (HER2-overexpressing cells) Inhibitor_Treatment 2. Treatment (this compound or other inhibitors) Cell_Culture->Inhibitor_Treatment Protein_Extraction 3. Protein Extraction Inhibitor_Treatment->Protein_Extraction Quantification 4. Protein Quantification Protein_Extraction->Quantification Western_Blot 5a. Western Blot (p-HER2, Total HER2, Loading Control) Quantification->Western_Blot ELISA 5b. ELISA (p-HER2) Quantification->ELISA Densitometry 6a. Densitometry Analysis Western_Blot->Densitometry Standard_Curve 6b. Standard Curve Analysis ELISA->Standard_Curve IC50_Calculation 7. IC50 Calculation Densitometry->IC50_Calculation Standard_Curve->IC50_Calculation Statistical_Analysis 8. Statistical Analysis IC50_Calculation->Statistical_Analysis

Caption: Experimental Workflow for Validating HER2 Inhibition.

Conclusion

This compound demonstrates potent and selective inhibition of HER2 phosphorylation. While direct comparative data with other inhibitors under identical conditions is limited, the available information suggests its efficacy is in a similar range to other tyrosine kinase inhibitors. The provided experimental protocols and workflow diagrams offer a robust framework for researchers to validate the activity of this compound and other potential HER2 inhibitors in their own laboratory settings. Careful and standardized execution of these assays is paramount for generating reliable and comparable data.

References

A Comparative Guide to AG-825 and Other ErbB2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the ErbB2 inhibitor AG-825 against other prominent inhibitors targeting the same pathway, including both small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies. This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by available experimental data.

Introduction to ErbB2 and Its Inhibition

The human epidermal growth factor receptor 2 (HER2, also known as ErbB2 or Neu) is a transmembrane tyrosine kinase receptor that plays a critical role in cell proliferation, differentiation, and survival. Overexpression or amplification of the ERBB2 gene is a key driver in the development and progression of several cancers, most notably in a subset of breast cancers. This has made ErbB2 an important therapeutic target.

ErbB2 inhibitors can be broadly categorized into two main classes:

  • Monoclonal Antibodies: These large molecules bind to the extracellular domain of the ErbB2 receptor, preventing its activation and signaling.

  • Tyrosine Kinase Inhibitors (TKIs): These small molecules penetrate the cell membrane and inhibit the intracellular kinase domain of the ErbB2 receptor, blocking downstream signaling pathways.

This guide will compare the tyrphostin this compound with other well-established ErbB2 inhibitors: Lapatinib, Neratinib (TKIs), and Trastuzumab, Pertuzumab (monoclonal antibodies).

Mechanism of Action and Chemical Properties

A fundamental understanding of the mechanism of action and chemical properties of each inhibitor is crucial for interpreting experimental data and designing new studies.

This compound (Tyrphostin)

This compound is a selective, ATP-competitive inhibitor of the ErbB2 tyrosine kinase.[1] It belongs to the tyrphostin family of compounds, which are known for their ability to inhibit protein tyrosine kinases. By binding to the ATP-binding pocket of the ErbB2 kinase domain, this compound prevents autophosphorylation and the subsequent activation of downstream signaling pathways.[1]

Chemical Properties of this compound:

PropertyValue
Chemical Formula C₁₉H₁₅N₃O₃S₂
Molecular Weight 397.47 g/mol
CAS Number 149092-50-2
Solubility Soluble in DMSO and DMF
Lapatinib

Lapatinib is a potent, reversible, dual tyrosine kinase inhibitor that targets both ErbB2 and the epidermal growth factor receptor (EGFR, also known as ErbB1).[2] It binds to the ATP-binding site of the intracellular kinase domain of these receptors, preventing their autophosphorylation and activation. Its dual inhibitory action can be advantageous in cancers where both ErbB1 and ErbB2 signaling pathways are active.

Chemical Properties of Lapatinib:

PropertyValue
Chemical Formula C₂₉H₂₆ClFN₄O₄S
Molecular Weight 581.06 g/mol
CAS Number 231277-92-2
Formulation Often used as Lapatinib ditosylate
Neratinib

Neratinib is an irreversible, pan-ErbB inhibitor that targets ErbB1, ErbB2, and ErbB4. Unlike reversible inhibitors, neratinib forms a covalent bond with a cysteine residue in the ATP-binding site of the kinase domain, leading to sustained inhibition of receptor signaling. This irreversible binding can be particularly effective in overcoming certain forms of resistance to reversible inhibitors.

Chemical Properties of Neratinib:

PropertyValue
Chemical Formula C₃₀H₂₉ClN₆O₃
Molecular Weight 557.05 g/mol
CAS Number 698387-09-6
Formulation Orally available
Trastuzumab

Trastuzumab is a humanized monoclonal antibody that binds with high affinity to the extracellular domain IV of the ErbB2 receptor. This binding is thought to exert its anti-tumor effects through several mechanisms:

  • Inhibition of ligand-independent ErbB2 signaling.

  • Prevention of the proteolytic cleavage of the ErbB2 extracellular domain.

  • Induction of antibody-dependent cell-mediated cytotoxicity (ADCC), where immune cells are recruited to destroy the tumor cell.

Being a large protein, Trastuzumab is administered intravenously.

Pertuzumab

Pertuzumab is another humanized monoclonal antibody that targets the extracellular dimerization domain (subdomain II) of the ErbB2 receptor. By binding to this region, Pertuzumab sterically hinders the ability of ErbB2 to form heterodimers with other ErbB family members, particularly with ErbB3, which is a potent activator of the PI3K/Akt signaling pathway. Pertuzumab also mediates ADCC. It is often used in combination with Trastuzumab to provide a more comprehensive blockade of ErbB2 signaling.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an inhibitor. The following table summarizes the available IC50 data for the small molecule inhibitors against ErbB2 and EGFR. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions, which can influence the results. Therefore, a direct comparison should be made with caution.

InhibitorTargetIC50 (in vitro kinase assay)IC50 (Cell-based assay)
This compound ErbB20.15 µM30 µM (HCC1954 cells)
EGFR>100 µM-
Lapatinib ErbB29.2 nM - 13 nM60 nM (BT474 cells)
EGFR10.8 nM - 3 nM210 nM (BT474 cells)
Neratinib ErbB259 nM2-3 nM (SK-Br-3, BT474)
EGFR92 nM81 nM (A431 cells)

Note: The IC50 values for monoclonal antibodies are not directly comparable to those of small molecule TKIs due to their different mechanisms of action and assay methodologies.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of ErbB2 inhibitors. Below are generalized protocols for key assays used to characterize these compounds.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the purified ErbB2 kinase domain.

Objective: To determine the IC50 value of an inhibitor against ErbB2 kinase activity.

Materials:

  • Recombinant human ErbB2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar detection system)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).

  • Add 2 µL of a solution containing the ErbB2 enzyme in kinase buffer.

  • Add 2 µL of a solution containing the peptide substrate and ATP in kinase buffer to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cells that overexpress ErbB2.

Objective: To determine the IC50 value of an inhibitor on the proliferation of ErbB2-positive cancer cell lines (e.g., SK-BR-3, BT-474).

Materials:

  • ErbB2-overexpressing breast cancer cell line (e.g., SK-BR-3)

  • Complete cell culture medium

  • Test inhibitor (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-channel pipette

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of the test inhibitor in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Western Blot for ErbB2 Phosphorylation

This technique is used to detect the phosphorylation status of ErbB2 and downstream signaling proteins in cells treated with an inhibitor.

Objective: To assess the ability of an inhibitor to block ErbB2 phosphorylation in whole cells.

Materials:

  • ErbB2-overexpressing cell line

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ErbB2, anti-total-ErbB2, anti-phospho-Akt, anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with the inhibitor for a specified time (e.g., 1-2 hours).

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ErbB2) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the image using an imaging system.

  • Strip the membrane and re-probe with antibodies for total ErbB2 and a loading control (e.g., β-actin) to confirm equal protein loading.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to ErbB2 inhibition.

ErbB2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., NRG1) ErbB3 ErbB3 Ligand->ErbB3 Binds ErbB2 ErbB2 ErbB3->ErbB2 Heterodimerization PI3K PI3K ErbB2->PI3K Activation RAS RAS ErbB2->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified ErbB2 signaling pathway.

Inhibitor_Mechanisms cluster_extracellular Extracellular cluster_membrane Membrane cluster_intracellular Intracellular Trastuzumab Trastuzumab ErbB2_Receptor ErbB2 Receptor Trastuzumab->ErbB2_Receptor Binds Domain IV Pertuzumab Pertuzumab Pertuzumab->ErbB2_Receptor Binds Domain II (Dimerization) Kinase_Domain Kinase Domain ErbB2_Receptor->Kinase_Domain AG825 This compound AG825->Kinase_Domain Inhibits Lapatinib Lapatinib Lapatinib->Kinase_Domain Inhibits Neratinib Neratinib Neratinib->Kinase_Domain Inhibits (irreversible)

Caption: Mechanisms of different ErbB2 inhibitors.

Experimental_Workflow start Start kinase_assay In Vitro Kinase Assay (Determine direct inhibition) start->kinase_assay cell_culture Culture ErbB2+ Cancer Cells start->cell_culture data_analysis Data Analysis (Calculate IC50 values) kinase_assay->data_analysis proliferation_assay Cell Proliferation Assay (e.g., MTT) (Determine effect on growth) cell_culture->proliferation_assay western_blot Western Blot for p-ErbB2 (Confirm target engagement) cell_culture->western_blot proliferation_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A typical experimental workflow.

Conclusion

This compound is a selective ErbB2 tyrosine kinase inhibitor with demonstrated activity in vitro. When compared to other TKIs like lapatinib and neratinib, this compound shows selectivity for ErbB2 over EGFR. Lapatinib offers dual inhibition of both ErbB2 and EGFR, which may be beneficial in certain contexts. Neratinib provides irreversible pan-ErbB inhibition, potentially overcoming some resistance mechanisms. The monoclonal antibodies, trastuzumab and pertuzumab, offer distinct extracellular mechanisms of action, including the engagement of the immune system.

The choice of inhibitor for research or therapeutic development will depend on the specific biological question or clinical indication. The data and protocols provided in this guide are intended to serve as a valuable resource for the scientific community engaged in the study of ErbB2-targeted therapies. It is recommended that researchers establish standardized in-house assays to directly compare the potency and efficacy of these inhibitors under their specific experimental conditions.

References

A Comparative Guide: AG-825 versus Lapatinib in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of HER2-targeted therapies for breast cancer, understanding the nuances of different inhibitors is paramount. This guide provides a detailed, data-driven comparison of two notable tyrosine kinase inhibitors: AG-825 and Lapatinib. While both compounds target the HER2 receptor, a key driver in a significant subset of breast cancers, they exhibit distinct profiles in terms of selectivity, potency, and clinical development stage.

At a Glance: Key Differences

FeatureThis compoundLapatinib
Target(s) Primarily HER2 (ErbB2)Dual inhibitor of HER2 (ErbB2) and EGFR (ErbB1)
Nature Tyrphostin, research compound4-anilinoquinazoline, FDA-approved drug
Selectivity More selective for HER2 over EGFRPotent against both HER2 and EGFR
Clinical Stage PreclinicalClinically approved and widely used

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and Lapatinib are ATP-competitive tyrosine kinase inhibitors, meaning they bind to the intracellular kinase domain of the HER2 receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival. However, their target specificity differs significantly.

Lapatinib , a dual inhibitor, potently targets both the Epidermal Growth Factor Receptor (EGFR/HER1) and HER2.[1] This dual action can be advantageous as it blocks multiple signaling pathways that can contribute to tumor growth. Upon binding, Lapatinib inhibits the Ras/Raf/MAPK and PI3K/Akt signaling cascades, leading to a reduction in cell proliferation and survival.[2]

This compound , a member of the tyrphostin family of protein kinase inhibitors, demonstrates a higher selectivity for HER2 over EGFR. This specificity may offer a more targeted therapeutic approach with a potentially different side-effect profile, though this is yet to be explored in clinical settings.

Below is a diagram illustrating the signaling pathways affected by these inhibitors.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling HER2 HER2 PI3K PI3K HER2->PI3K Ras Ras HER2->Ras EGFR EGFR EGFR->PI3K EGFR->Ras Lapatinib Lapatinib Lapatinib->HER2 Lapatinib->EGFR AG825 This compound AG825->HER2 Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation MTT_Assay_Workflow A 1. Seed breast cancer cells in 96-well plates B 2. Treat cells with varying concentrations of this compound or Lapatinib A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Solubilize formazan crystals with DMSO or solubilization buffer E->F G 7. Read absorbance at 570 nm F->G

References

Confirming ARV-825 Induced Apoptosis: A Comparative Guide to TUNEL and Annexin V Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the mechanism of action of a potential therapeutic agent is a critical step. When investigating a compound like the Bromodomain and Extra-Terminal motif (BET) inhibitor ARV-825, which is known to induce programmed cell death, selecting the appropriate assay to confirm apoptosis is paramount. This guide provides a detailed comparison of two common methods: the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay and the Annexin V assay, with supporting data from studies on ARV-825.

While the TUNEL assay is a widely recognized method for detecting the late-stage hallmark of apoptosis—DNA fragmentation—studies on ARV-825 have predominantly utilized the Annexin V/Propidium Iodide (PI) staining method to quantify apoptotic cells.[1][2][3] This guide will, therefore, compare the principles, protocols, and data interpretation of both assays, using ARV-825 as a relevant case study to illustrate the application of the Annexin V assay.

Comparative Analysis of Apoptosis Detection Methods

The choice between the TUNEL and Annexin V assays often depends on the specific research question and the desired stage of apoptosis to be detected.

FeatureTUNEL AssayAnnexin V Assay
Principle Detects DNA fragmentation by enzymatically labeling the 3'-OH ends of DNA breaks.[4]Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane during early apoptosis.
Stage of Apoptosis Detected Late-stageEarly-stage
Cell Permeabilization RequiredNot required for initial Annexin V binding
Data Interpretation Quantifies cells with significant DNA breaks, indicative of irreversible commitment to apoptosis.Distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Advantages Considered a "gold standard" for detecting late-stage apoptosis. Can be used on fixed and paraffin-embedded tissues.Detects early apoptotic events before loss of membrane integrity. Relatively fast protocol.
Disadvantages May also label necrotic cells or cells with DNA damage from other sources, leading to false positives. The assay is generally more time-consuming.The process of detaching adherent cells can sometimes damage the cell membrane, leading to false positives.

Quantitative Data: ARV-825 Induced Apoptosis in Cancer Cells

The following table summarizes quantitative data from a study where Annexin V/PI staining was used to measure apoptosis in gastric cancer cell lines treated with ARV-825.

Cell LineARV-825 ConcentrationPercentage of Apoptotic Cells (Annexin V+)
MGC8030 nM (Control)~5%
50 nM~15%
100 nM~25%
HGC270 nM (Control)~3%
50 nM~12%
100 nM~20%
AGS0 nM (Control)~4%
50 nM~18%
100 nM~30%
SGC79010 nM (Control)~2%
50 nM~10%
100 nM~18%

Data adapted from a study by Wang et al. (2021) on the effects of ARV-825 on gastric cancer cells. The percentages are approximate values derived from the published graphical data.

Experimental Protocols

TUNEL Assay Protocol (Fluorescence Microscopy)

This protocol provides a general workflow for the TUNEL assay. Specific reagent volumes and incubation times may need to be optimized based on the cell type and the kit manufacturer's instructions.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde in PBS (Fixative)

  • 0.25% Triton™ X-100 in PBS (Permeabilization Buffer)

  • TUNEL Reaction Mixture (containing TdT enzyme and fluorescently labeled dUTPs)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: Wash cells once with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash cells twice with PBS.

  • Permeabilization: Incubate cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature to permeabilize the nuclear membrane.

  • Washing: Wash cells twice with PBS.

  • TUNEL Reaction: Incubate cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.

  • Washing: Wash cells three times with PBS.

  • Counterstaining: Incubate cells with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.

  • Washing: Wash cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Visualization: Analyze the slides under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Annexin V/PI Staining Protocol (Flow Cytometry)

This protocol outlines the general steps for Annexin V and PI staining for flow cytometric analysis of apoptosis.

Materials:

  • Cell suspension

  • Cold PBS

  • 1X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl2)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest the cells (both adherent and floating) and wash them once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying signaling pathway of BET inhibitor-induced apoptosis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis cell_culture Cell Culture (e.g., Gastric Cancer Cells) arv825_treatment ARV-825 Treatment cell_culture->arv825_treatment cell_harvest Cell Harvest arv825_treatment->cell_harvest annexin_v_pi_staining Annexin V-FITC & PI Staining cell_harvest->annexin_v_pi_staining flow_cytometry Flow Cytometry Analysis annexin_v_pi_staining->flow_cytometry data_quantification Quantification of Apoptotic Cells (Early vs. Late) flow_cytometry->data_quantification

Experimental workflow for Annexin V/PI assay.

bet_apoptosis_pathway cluster_bet_inhibition BET Inhibition cluster_gene_regulation Gene Regulation cluster_apoptosis Apoptosis Induction arv825 ARV-825 (BET Inhibitor) brd4 BRD4 arv825->brd4 Inhibits myc c-Myc (Oncogene) brd4->myc Activates bcl2_family Bcl-2 Family Proteins myc->bcl2_family pro_apoptotic Pro-apoptotic (e.g., BIM, BAX) bcl2_family->pro_apoptotic anti_apoptotic Anti-apoptotic (e.g., Bcl-2, Bcl-xL) bcl2_family->anti_apoptotic mitochondria Mitochondria pro_apoptotic->mitochondria Promotes Mitochondrial Permeabilization anti_apoptotic->mitochondria Inhibits caspase_activation Caspase Activation (Caspase-9, Caspase-3) mitochondria->caspase_activation Cytochrome c release apoptosis Apoptosis caspase_activation->apoptosis

BET inhibitor-induced apoptosis pathway.

References

AG-825: A Comparative Guide to Its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the kinase selectivity profile of AG-825, a tyrphostin-class inhibitor. The information is intended for researchers and professionals involved in drug discovery and development to facilitate an objective evaluation of this compound's performance against other kinase inhibitors. This document summarizes the available quantitative data, presents detailed experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.

Comparative Selectivity Profile of this compound

This compound is a selective inhibitor of the ErbB2 receptor tyrosine kinase, also known as HER2/neu.[1][2] Its inhibitory activity has been quantified against a limited number of kinases. The available data on its half-maximal inhibitory concentration (IC50) is presented in the table below. It is important to note that a comprehensive screening of this compound against a broad panel of kinases is not publicly available, which limits a complete assessment of its off-target effects.

Kinase TargetThis compound IC50 (µM)Reference CompoundIC50 (µM)
ErbB2 (HER2/neu) 0.15 - 0.35 Lapatinib0.01
ErbB1 (EGFR)19Gefitinib0.02 - 0.08
PDGFR40Imatinib0.1

Note: IC50 values for reference compounds are approximate and can vary depending on the assay conditions. The data for this compound has been compiled from multiple sources.[1]

Experimental Methodologies

The determination of a kinase inhibitor's potency and selectivity is reliant on robust and well-defined experimental protocols. Below is a detailed methodology for a common in vitro kinase assay used to determine the IC50 values of inhibitors like this compound.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. The inhibition of the kinase by a compound is determined by the reduction in ADP formation.

Materials:

  • Recombinant human ErbB2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Substrate (e.g., a generic tyrosine kinase substrate peptide)

  • This compound (or other test inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Microplates (e.g., 384-well white plates)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO. These dilutions are then further diluted in the kinase buffer to the desired final concentrations. A DMSO-only control is also prepared.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted this compound or DMSO control to the wells of the microplate.

    • Add 2.5 µL of the substrate and ATP mixture in kinase buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of the recombinant ErbB2 kinase solution in kinase buffer to each well.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP and then into a luminescent signal.

  • Signal Measurement: Incubate the plate at room temperature for 30-60 minutes and then measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition for each this compound concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

To understand the biological context of this compound's activity, it is crucial to visualize the signaling pathways it targets. This compound's primary target, ErbB2, is a key node in cellular signaling, particularly in pathways that regulate cell growth, proliferation, and survival.

HER2/ErbB2 Signaling Pathway

The following diagram illustrates the major signaling cascades downstream of the HER2 receptor. Inhibition of HER2 by this compound blocks the activation of these pathways.

HER2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_stat STAT Pathway cluster_nucleus Nucleus HER2 HER2 (ErbB2) PI3K PI3K HER2->PI3K Grb2_SOS Grb2/SOS HER2->Grb2_SOS JAK JAK HER2->JAK EGFR EGFR (ErbB1) EGFR->PI3K EGFR->Grb2_SOS EGFR->JAK HER3 HER3 (ErbB3) HER3->PI3K HER4 HER4 (ErbB4) HER4->PI3K HER4->Grb2_SOS PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Gene_Expression Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression STAT3 STAT3 JAK->STAT3 STAT3->Gene_Expression

Caption: Simplified HER2/ErbB2 signaling network.

Experimental Workflow for Kinase Inhibitor Profiling

The logical flow for assessing the selectivity of a kinase inhibitor like this compound is depicted in the following diagram.

Kinase_Inhibitor_Profiling_Workflow cluster_setup Assay Setup cluster_execution Assay Execution cluster_analysis Data Analysis A Prepare Kinase Panel D Perform Kinase Reactions A->D B Prepare Test Compound (e.g., this compound) B->D C Prepare Assay Reagents C->D E Detect Kinase Activity D->E F Calculate % Inhibition E->F G Determine IC50 Values F->G H Generate Selectivity Profile G->H

Caption: General workflow for kinase inhibitor selectivity profiling.

References

Comparative Analysis of AG-825 and Herceptin in Targeting HER2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two therapeutic agents targeting the Human Epidermal Growth Factor Receptor 2 (HER2): AG-825, a small molecule tyrosine kinase inhibitor, and Herceptin® (trastuzumab), a humanized monoclonal antibody. This comparison focuses on their distinct mechanisms of action, effects on HER2 signaling, and available preclinical data to inform research and drug development efforts in the field of oncology.

Introduction

Overexpression of the HER2 receptor tyrosine kinase is a key driver in a significant subset of breast, gastric, and other cancers, leading to aggressive tumor growth and a poor prognosis. The development of HER2-targeted therapies has revolutionized the treatment landscape for these malignancies. This guide compares two distinct approaches to HER2 inhibition: the monoclonal antibody Herceptin and the tyrphostin this compound. While both agents target HER2, their mechanisms of action and molecular interactions differ significantly, leading to potentially different biological and clinical outcomes.

Herceptin (Trastuzumab) is a humanized monoclonal antibody that binds to the extracellular domain of the HER2 receptor. Its approval marked a significant milestone in targeted cancer therapy.

This compound is a selective, ATP-competitive inhibitor of the ErbB2 (HER2) tyrosine kinase. It belongs to a class of compounds known as tyrphostins, which are synthetic molecules designed to inhibit the catalytic activity of tyrosine kinases.

Mechanism of Action

The fundamental difference between this compound and Herceptin lies in their mode of targeting the HER2 receptor. Herceptin acts extracellularly, while this compound functions intracellularly.

This compound: Intracellular Tyrosine Kinase Inhibition

This compound is a small molecule that can diffuse across the cell membrane into the cytoplasm. It directly competes with adenosine triphosphate (ATP) for binding to the catalytic domain of the HER2 tyrosine kinase. By occupying the ATP-binding pocket, this compound prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This blockade of the kinase activity effectively shuts down the proliferative and survival signals originating from the HER2 receptor.

Herceptin (Trastuzumab): Extracellular Receptor Binding and Immune-Mediated Effects

Herceptin binds to the juxtamembrane region of the extracellular domain of the HER2 receptor.[1] Its anti-tumor effects are multifaceted:

  • Inhibition of HER2 Signaling: By binding to the HER2 receptor, Herceptin is believed to block intracellular signaling pathways, which may promote apoptosis and arrest cell proliferation.[2]

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of the Herceptin antibody is recognized by immune effector cells, such as Natural Killer (NK) cells.[2] This engagement triggers the release of cytotoxic granules from the immune cells, leading to the destruction of the cancer cell.

  • Prevention of HER2 Shedding: Herceptin can inhibit the proteolytic cleavage of the HER2 extracellular domain, a process that can lead to the formation of a constitutively active p95HER2 fragment.[2]

  • Downregulation of HER2: Herceptin can induce the internalization and degradation of the HER2 receptor, reducing the number of receptors on the cell surface.

Impact on HER2 Signaling Pathways

The HER2 receptor, upon dimerization, activates several key downstream signaling pathways that drive cancer cell proliferation, survival, and invasion. These primarily include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.

Both this compound and Herceptin aim to attenuate the signals flowing through these pathways, but they achieve this from different points of intervention. This compound's inhibition of the tyrosine kinase activity directly prevents the phosphorylation events that are necessary to activate these downstream cascades. Herceptin's binding to the extracellular domain indirectly leads to a reduction in signaling, although the precise mechanisms of its inhibitory effect on downstream pathways are complex and can be cell-line dependent.[3]

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3 HER3 Ligand->HER3 Binds Herceptin Herceptin HER2 HER2 Herceptin->HER2 Binds Extracellularly TK_Domain Tyrosine Kinase Domain HER3:s->HER2:e Dimerization This compound This compound This compound->TK_Domain Inhibits ATP Binding PI3K PI3K TK_Domain->PI3K Activates Ras Ras TK_Domain->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

HER2 Signaling Pathway and Points of Inhibition.

Quantitative Data Presentation

Table 1: In Vitro Efficacy of this compound and Herceptin
ParameterThis compoundHerceptinCell LineAssaySource
IC50 0.35 µMNot reported in a directly comparable formatHCC1954Proliferation Assay (72h)
IC50 30 µM-HCC1954Antiproliferative activity (72h)
- -Dose-dependent decrease in cell proliferationBT-474Proliferation Assay

Note: IC50 values can vary significantly based on the cell line and assay conditions.

Table 2: In Vivo Efficacy of this compound and Herceptin in Xenograft Models
ParameterThis compoundHerceptinTumor ModelDosing RegimenSource
Tumor Growth Inhibition Similar to metformin80.2% (±23.8%)MCF-7HER-2 xenografts10 mg/kg
Tumor Growth Inhibition -54.4% (± 17.1%)LCC6HER-2 xenografts0.25 mg/kg
Tumor Growth Inhibition -89.1% (±14.3%) (in combination with gefitinib)MCF-7HER-2 xenografts10 mg/kg
Effect on Skeletal Metastasis Not reportedSlowed development and prevented progressionBT-474 intracardiac injection1 mg/kg twice a week for 5 weeks

Experimental Protocols

HER2 Kinase Inhibition Assay (for this compound)

This protocol describes a method to determine the in vitro inhibitory activity of a compound like this compound on HER2 kinase.

  • Reagents and Materials:

    • Recombinant human HER2 kinase domain

    • Poly (Glu, Tyr) as a substrate

    • [γ-³²P] ATP

    • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 10 mM MnCl₂, 0.5 mM DTT)

    • This compound dissolved in DMSO

    • Phosphocellulose filter paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, recombinant HER2 enzyme, and the substrate Poly (Glu, Tyr).

    • Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction mixture.

    • Initiate the kinase reaction by adding [γ-³²P] ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

    • Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

    • Wash the filter paper extensively to remove unincorporated [γ-³²P] ATP.

    • Measure the radioactivity retained on the filter paper using a scintillation counter.

    • Calculate the percentage of kinase inhibition at each concentration of this compound relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT or Alamar Blue)

This protocol outlines a general procedure to assess the effect of this compound or Herceptin on the proliferation of HER2-positive cancer cells.

  • Cell Culture:

    • Culture HER2-overexpressing breast cancer cells (e.g., SK-BR-3, BT-474, or HCC1954) in appropriate media supplemented with fetal bovine serum.

  • Assay Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or Herceptin. Include a vehicle control (DMSO for this compound, culture medium for Herceptin).

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Add MTT reagent or Alamar Blue to each well and incubate for 2-4 hours.

    • For the MTT assay, add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

    • Measure the absorbance (for MTT) or fluorescence (for Alamar Blue) using a plate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell_Proliferation_Assay cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Start Start Seed_Cells Seed HER2+ cells in 96-well plate Start->Seed_Cells Adhere Allow cells to adhere overnight Seed_Cells->Adhere Add_Drug Add serial dilutions of This compound or Herceptin Adhere->Add_Drug Incubate Incubate for 72 hours Add_Drug->Incubate Add_Reagent Add MTT or Alamar Blue reagent Incubate->Add_Reagent Incubate_Reagent Incubate for 2-4 hours Add_Reagent->Incubate_Reagent Read_Plate Measure absorbance or fluorescence Incubate_Reagent->Read_Plate Calculate_Viability Calculate % cell viability Read_Plate->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50 End End Determine_IC50->End

Workflow for a Cell Proliferation Assay.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay (for Herceptin)

This protocol describes a method to measure the ADCC activity of Herceptin.

  • Cell Preparation:

    • Target Cells: HER2-overexpressing cancer cells (e.g., SK-BR-3) are labeled with a fluorescent dye (e.g., CFSE) or a radioactive isotope (e.g., ⁵¹Cr).

    • Effector Cells: Peripheral blood mononuclear cells (PBMCs) or isolated NK cells are used as effector cells.

  • Assay Procedure:

    • Incubate the labeled target cells with serial dilutions of Herceptin or a control antibody.

    • Add the effector cells at a specific effector-to-target (E:T) ratio.

    • Co-culture the cells for a defined period (e.g., 4 hours).

    • Measure cell lysis:

      • Flow Cytometry: Add a viability dye (e.g., Propidium Iodide or 7-AAD) and analyze the percentage of dead target cells by flow cytometry.

      • Chromium Release: Centrifuge the plate and measure the amount of ⁵¹Cr released into the supernatant.

    • Calculate the percentage of specific lysis and determine the EC50 value.

Mouse Xenograft Tumor Growth Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound or Herceptin.

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation:

    • Subcutaneously inject HER2-positive cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., intraperitoneally) or Herceptin (e.g., intraperitoneally or intravenously) according to a specified dosing schedule.

    • The control group receives the vehicle used to dissolve the drug.

  • Tumor Measurement:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) at the end of the study.

    • Monitor the body weight of the mice as an indicator of toxicity.

Xenograft_Study_Workflow cluster_setup Study Setup cluster_treatment_monitoring Treatment and Monitoring cluster_endpoint Study Endpoint and Analysis Start Start Implant_Cells Implant HER2+ tumor cells subcutaneously in mice Start->Implant_Cells Tumor_Growth Allow tumors to reach ~100-200 mm³ Implant_Cells->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Administer_Treatment Administer this compound, Herceptin, or vehicle control Randomize->Administer_Treatment Measure_Tumors Measure tumor volume (e.g., 2x per week) Administer_Treatment->Measure_Tumors Repeatedly Monitor_Weight Monitor body weight Measure_Tumors->Monitor_Weight Endpoint End of study Monitor_Weight->Endpoint Analyze_Data Calculate Tumor Growth Inhibition (TGI) Endpoint->Analyze_Data End_Study End_Study Analyze_Data->End_Study

Workflow for a Mouse Xenograft Study.

Conclusion

This compound and Herceptin represent two distinct and important strategies for targeting HER2-positive cancers. This compound, as a tyrosine kinase inhibitor, offers the advantage of intracellular targeting, which may be beneficial in overcoming certain resistance mechanisms to antibody-based therapies, such as those involving the p95HER2 fragment that lacks the Herceptin binding site. Herceptin, on the other hand, has a well-established clinical track record and a unique mechanism of action that includes the engagement of the immune system through ADCC.

The choice between these and other HER2-targeting agents in a clinical or research setting depends on a multitude of factors, including the specific molecular characteristics of the tumor, the presence of resistance mutations, and the desired therapeutic outcome. Further preclinical and clinical studies, including head-to-head comparisons, are warranted to fully elucidate the relative strengths and weaknesses of these different therapeutic modalities and to guide the development of more effective combination strategies for patients with HER2-positive malignancies.

References

AG-825: Validating Downstream Effects on the Akt Pathway - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AG-825, a selective ErbB2 (HER2/neu) inhibitor, and its downstream effects on the Akt signaling pathway against other prominent Akt pathway inhibitors. The information is supported by experimental data and detailed protocols to assist in the validation and assessment of these compounds in a research setting.

Mechanism of Action: this compound and the Akt Pathway

This compound is a selective, ATP-competitive inhibitor of the ErbB2 receptor tyrosine kinase, with an IC50 of 0.35 μM.[1] The ErbB family of receptors, including ErbB2, are crucial in cell proliferation, survival, and growth signaling.[2] ErbB2 is frequently overexpressed in various cancers, particularly breast cancer.[2] The activation of ErbB2 leads to the subsequent activation of the PI3K/Akt signaling pathway, a critical cascade in promoting cell survival and proliferation.[3] By inhibiting the tyrosine phosphorylation of ErbB2, this compound effectively blocks the downstream activation of the Akt pathway.[2] This guide will compare the indirect inhibitory effect of this compound on the Akt pathway with direct Akt inhibitors.

Comparative Analysis of Akt Pathway Inhibitors

The following table summarizes the key characteristics of this compound and a selection of direct Akt inhibitors. This allows for a direct comparison of their mechanisms, points of intervention in the Akt pathway, and reported effects.

Inhibitor Target Mechanism of Action Reported IC50 / Potency Key Downstream Effects
This compound ErbB2 (HER2/neu)ATP-competitive inhibitor of ErbB2 tyrosine kinase, indirectly inhibiting Akt pathway activation.0.35 μM for ErbB2Decreases ErbB2 phosphorylation, leading to reduced Akt phosphorylation and activity. Induces apoptosis in cancer cells.
MK-2206 Pan-Akt (Akt1/2/3)Allosteric inhibitor that binds to the pleckstrin homology (PH) domain, preventing Akt localization to the cell membrane and subsequent activation.Potent inhibitor of Akt1/2 with reduced potency against Akt3.Suppresses Akt phosphorylation and enhances the antitumor efficacy of other chemotherapeutic agents.
Ipatasertib (GDC-0068) Pan-Akt (Akt1/2/3)ATP-competitive inhibitor that binds to the active site of Akt, preventing its kinase activity.Potent and selective inhibitor of all three Akt isoforms.Shows modest antitumor activity as a monotherapy but has been tested in combination with other agents.
Capivasertib (AZD5363) Pan-Akt (Akt1/2/3)ATP-competitive inhibitor targeting the kinase domain of Akt.Selective pan-Akt kinase inhibitor.Has shown clinically meaningful activity in patients with AKT1 E17K mutations or PTEN mutations.
Perifosine AktInterferes with the membrane localization of Akt by targeting its PH domain.One of the first allosteric Akt inhibitors to enter clinical development.Reduces Akt enzymatic and cellular activities.

Experimental Protocols for Validation

To validate the downstream effects of this compound on the Akt pathway and compare it with other inhibitors, the following experimental protocols are recommended.

Western Blot Analysis of Akt Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of Akt at key residues (Ser473 and Thr308) as a measure of its activation.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line with known ErbB2 expression (e.g., SKBR3, MCF7/HER2-overexpressing) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 40 μM) for a specified time course (e.g., 1, 6, 24 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control (a known direct Akt inhibitor like MK-2206).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

    • Determine the protein concentration of each sample using a Bradford or BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 μg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the phospho-Akt signals to the total Akt signal and then to the loading control to determine the relative change in Akt phosphorylation.

Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)

Objective: To assess the impact of this compound-mediated Akt pathway inhibition on cell viability and proliferation.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and comparator compounds.

    • Include a vehicle control.

  • Incubation:

    • Incubate the plate for a desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.

  • Assay Procedure (MTT example):

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curves and determine the IC50 value for each compound.

Visualizing the Molecular Interactions and Experimental Process

To better understand the signaling cascade and the experimental approach, the following diagrams have been generated.

Akt_Pathway_Inhibition RTK ErbB2 (HER2/neu) PI3K PI3K RTK->PI3K Activates AG825 This compound AG825->RTK Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Activates/Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation DirectInhibitors Direct Akt Inhibitors (e.g., MK-2206, Ipatasertib) DirectInhibitors->Akt Inhibit

Caption: this compound inhibits ErbB2, blocking downstream Akt activation.

Western_Blot_Workflow start Cell Culture & Treatment (this compound, Controls) lysis Protein Extraction (Lysis & Quantification) start->lysis sds_page SDS-PAGE (Protein Separation) lysis->sds_page transfer Western Blot Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (p-Akt, Total Akt, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Analysis detection->analysis

Caption: Workflow for validating Akt pathway inhibition via Western blot.

Conclusion

This compound represents a valuable tool for studying the impact of ErbB2 inhibition on the Akt signaling pathway. Its indirect mechanism of action provides a distinct approach compared to direct Akt inhibitors. By utilizing the comparative data and detailed experimental protocols provided in this guide, researchers can effectively validate the downstream effects of this compound and benchmark its performance against other inhibitors targeting the Akt cascade. This will aid in the comprehensive evaluation of its therapeutic potential and its role in modulating critical cell signaling pathways in cancer.

References

AG-825: A Comparative Analysis of Efficacy in HER2-Positive vs. HER2-Negative Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of AG-825, a tyrphostin-class tyrosine kinase inhibitor, in cancer cells based on their Human Epidermal Growth Factor Receptor 2 (HER2) status. This compound is recognized as a selective, ATP-competitive inhibitor of HER2 (also known as ErbB2), targeting its tyrosine phosphorylation.[1] This targeted mechanism of action suggests a significant difference in its cytotoxic and anti-proliferative effects between cells that overexpress the HER2 protein (HER2-positive) and those that do not (HER2-negative).

Data Presentation: Comparative Efficacy of this compound

Cell LineHER2 StatusCancer TypeIC50 of this compound (µM)Citation
HCC1954 Positive (Amplified)Breast Ductal Carcinoma30[1]
MDA-MB-453 Positive (Amplified)Breast CarcinomaEfficacy demonstrated (reduced HER2 phosphorylation), but specific IC50 not provided.[2]
MCF-7 NegativeBreast AdenocarcinomaData not available in searched literature
MDA-MB-231 Negative (Triple-Negative)Breast AdenocarcinomaData not available in searched literature

Note: The IC50 value represents the concentration of this compound required to inhibit cell proliferation by 50% after a 72-hour incubation period.[1]

Mechanism of Action & Signaling Pathway Analysis

HER2-positive cancers, which account for about 15-20% of breast cancers, are characterized by the amplification of the ERBB2 gene, leading to the overexpression of the HER2 protein on the cell surface. This overexpression results in ligand-independent dimerization and constitutive activation of the receptor's intrinsic tyrosine kinase. This chronic signaling drives tumor growth, proliferation, and survival, primarily through two major downstream pathways:

  • The PI3K/Akt/mTOR Pathway: This is a critical survival pathway that promotes cell growth and proliferation while inhibiting apoptosis (programmed cell death).

  • The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is heavily involved in regulating cell proliferation, differentiation, and migration.

This compound functions by competing with ATP for the binding site on the intracellular tyrosine kinase domain of the HER2 receptor. This inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of signals down the PI3K/Akt and MAPK pathways. In HER2-positive cells, which are dependent on this signaling for their survival and growth, this blockade is cytotoxic.

Conversely, HER2-negative cells do not have an amplification of the ERBB2 gene and express normal or low levels of the HER2 protein. Their growth and proliferation are not driven by HER2 signaling. Therefore, an inhibitor like this compound, which is highly selective for HER2, is expected to have significantly lower efficacy in these cells as it does not target their primary growth-promoting pathways.

Visualizing the HER2 Signaling Pathway and Inhibition by this compound

The following diagrams illustrate the HER2 signaling cascade and the mechanism of action for this compound.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Dimerization Grb2_SOS Grb2/SOS HER2->Grb2_SOS Activation PI3K PI3K HER3->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling cascade in HER2-positive cells.

AG825_Inhibition_Pathway cluster_cytoplasm Cytoplasm HER2 HER2 (Tyrosine Kinase Domain) P_HER2 Phosphorylated HER2 (Inactive) AG825 This compound AG825->HER2 Inhibits ATP Binding Downstream PI3K/Akt & MAPK Pathways (Blocked) P_HER2->Downstream Signaling Blocked

Caption: Mechanism of this compound inhibiting HER2 receptor phosphorylation.

Experimental Protocols

The determination of IC50 values is typically performed using a cell viability or cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose.

Protocol: MTT Assay for IC50 Determination

Objective: To determine the concentration of this compound that inhibits the metabolic activity of cultured cancer cells by 50%.

Materials:

  • HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MCF-7, MDA-MB-231) cell lines.

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • This compound compound, dissolved in DMSO to create a stock solution.

  • MTT reagent (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • Sterile 96-well cell culture plates.

  • Phosphate-Buffered Saline (PBS).

  • Multichannel pipette and microplate reader (570 nm wavelength).

Workflow:

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate (5,000-10,000 cells/well). Incubate for 24h. B 2. Compound Treatment Add serial dilutions of this compound to the wells. Include vehicle control (DMSO). A->B C 3. Incubation Incubate cells with compound for a set period (e.g., 72 hours). B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 2-4 hours. C->D E 5. Formazan Solubilization Remove medium, add DMSO to dissolve purple formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % viability vs. control. Determine IC50 value via dose-response curve. F->G

References

Cross-Validation of AG-825 Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer activity of AG-825, a selective ErbB2 (HER2) tyrosine kinase inhibitor, across various cancer cell lines. Its performance is benchmarked against other well-established HER2 and EGFR inhibitors, supported by experimental data and detailed protocols.

Comparative Analysis of Anti-Proliferative Activity

The efficacy of this compound and other selected HER2/EGFR inhibitors was evaluated across a panel of human cancer cell lines, including breast, lung, and prostate cancer. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell proliferation, are summarized in the table below. This data allows for a direct comparison of the potency of this compound against alternative compounds in different cellular contexts.

Cell LineCancer TypeReceptor StatusThis compound IC50 (µM)Lapatinib IC50 (µM)Afatinib IC50 (µM)
Breast Cancer
SK-BR-3Breast AdenocarcinomaHER2-overexpressing, EGFR-expressing30 µM (in HCC1954)[1]0.079[1], 5.621[2], 0.110[3]0.002[4]
BT-474Breast Ductal CarcinomaHER2-overexpressing, EGFR-expressingNo data available0.046, 0.0250.002
MDA-MB-453Breast CarcinomaHER2-overexpressingNo data available3.078No data available
Lung Cancer
A549Lung CarcinomaKRAS-mutantNo data availableNo data available> 2
NCI-H1975Non-Small Cell Lung CancerEGFR L858R/T790M mutantNo data availableNo data available0.713
Prostate Cancer
PC-3Prostate AdenocarcinomaAndrogen receptor negativeNo data availableNo data availableNo data available

Note: Data for this compound in specific cell lines is limited in publicly available literature. The provided IC50 for HCC1954, a HER2-overexpressing breast cancer cell line, offers a relevant benchmark. Further in-house studies are recommended for a direct comparison.

Experimental Protocols

The determination of IC50 values is critical for assessing the potency of a compound. The following is a detailed protocol for a standard MTT assay, a colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

1. Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

2. Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

3. Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and other test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the compounds).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down or use a plate shaker to completely dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).

Visualizing Cellular Mechanisms and Workflows

To better understand the context of this compound's activity, the following diagrams illustrate the HER2 signaling pathway and the experimental workflow for determining IC50 values.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 HER3 HER3 HER2->HER3 Dimerization RAS Ras HER2->RAS Activation PI3K PI3K HER3->PI3K Activation Ligand Ligand (e.g., Heregulin) Ligand->HER3 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AG825 This compound AG825->HER2 Inhibition

Caption: HER2 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with This compound/ Comparators incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 2-4h mtt_addition->incubation3 solubilization Add Solubilization Solution incubation3->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability & Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining IC50 values using the MTT assay.

References

Measuring Downstream Gene Expression After AG-825 Treatment Using Quantitative PCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of utilizing quantitative Polymerase Chain Reaction (qPCR) to analyze downstream gene expression changes following treatment with AG-825, a selective ErbB2 (HER2/neu) tyrosine kinase inhibitor. It is intended for researchers, scientists, and drug development professionals seeking to quantify the molecular effects of this inhibitor. The guide compares this compound with other HER2-targeting agents, details experimental protocols, and visualizes key pathways and workflows.

Introduction to this compound and a Comparison with Alternatives

This compound is a selective inhibitor of the ErbB2 receptor tyrosine kinase, a member of the epidermal growth factor receptor (EGFR) family.[1] It functions by competing with ATP for binding to the kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[2] This inhibition can trigger apoptosis in cancer cells that overexpress HER2, such as certain androgen-independent prostate and non-small cell lung cancer cells.[1][3] this compound demonstrates selectivity for ErbB2 over ErbB1 (EGFR).

The therapeutic landscape for HER2-positive cancers includes various agents that employ different mechanisms to disrupt the HER2 signaling axis. A comparison between this compound and other notable HER2 inhibitors is essential for contextualizing its activity.

FeatureThis compoundLapatinibTrastuzumab (Herceptin®)
Drug Type Small Molecule Tyrosine Kinase Inhibitor (TKI)Small Molecule Tyrosine Kinase Inhibitor (TKI)Monoclonal Antibody
Target(s) ErbB2 (HER2/neu)ErbB1 (EGFR) and ErbB2 (HER2/neu)Extracellular domain IV of HER2
Mechanism Reversible, ATP-competitive inhibition of the intracellular kinase domain.Reversible, ATP-competitive inhibition of the intracellular kinase domain.Binds to the extracellular domain of HER2, preventing receptor dimerization and signaling, and inducing antibody-dependent cell-mediated cytotoxicity (ADCC).
Administration Cell-permeable, used for in-vitro research.Oral.Intravenous infusion.

The HER2 Signaling Pathway and this compound's Point of Intervention

Upon ligand binding or overexpression, HER2 receptors dimerize, leading to autophosphorylation of their intracellular tyrosine kinase domains. This activates multiple downstream pathways, prominently the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive cell proliferation, survival, and invasion. This compound exerts its effect by directly inhibiting the initial autophosphorylation step.

HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor Dimer HER2 Dimerization & Autophosphorylation HER2->Dimer Overexpression PI3K PI3K Dimer->PI3K RAS RAS Dimer->RAS AG825 This compound AG825->Dimer Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GeneExp Gene Expression (Proliferation, Survival) mTOR->GeneExp RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->GeneExp

Figure 1: HER2 signaling pathway and the inhibitory action of this compound.

Experimental Protocol: qPCR for Gene Expression Analysis

This protocol outlines the key steps for measuring changes in gene expression in a cancer cell line following treatment with this compound.

3.1. Cell Culture and Treatment

  • Cell Seeding: Plate HER2-overexpressing cells (e.g., SK-BR-3, BT-474) in 6-well plates at a density that allows for logarithmic growth during the experiment. Culture in appropriate media and conditions.

  • Treatment: Once cells reach 60-70% confluency, replace the medium with fresh medium containing either this compound at the desired concentration (e.g., 0.1-10 µM), a vehicle control (e.g., DMSO), or an alternative inhibitor.

  • Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) to allow for changes in gene expression.

3.2. RNA Extraction and Quantification

  • Cell Lysis: Aspirate the medium and wash cells with ice-cold PBS. Lyse the cells directly in the well using a lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).

  • RNA Isolation: Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to eliminate genomic DNA contamination.

  • Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure. Assess RNA integrity by checking for intact 28S and 18S rRNA bands using gel electrophoresis.

3.3. Reverse Transcription (cDNA Synthesis)

  • Reaction Setup: In an RNase-free tube, combine 1 µg of total RNA, reverse transcriptase, dNTPs, an RNase inhibitor, and primers (oligo(dT) or random hexamers) in the appropriate reaction buffer.

  • Incubation: Perform the reverse transcription reaction using a thermal cycler with a program such as: 25°C for 10 min, 50°C for 50 min, and 85°C for 5 min. The resulting product is complementary DNA (cDNA).

3.4. Quantitative PCR (qPCR)

  • Reaction Mixture: Prepare the qPCR reaction mix in a qPCR plate. For each sample, combine the synthesized cDNA, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan master mix. Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Thermal Cycling: Run the qPCR reaction in a real-time PCR machine. A typical three-step cycling profile is:

    • Initial Denaturation: 95°C for 10 minutes (1 cycle).

    • Cycling: 95°C for 15 seconds, followed by 60°C for 1 minute (40 cycles).

    • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product when using SYBR Green.

3.5. Data Analysis

  • Determine CT Values: The instrument software will determine the threshold cycle (CT) for each reaction, which is the cycle number at which the fluorescence signal crosses a defined threshold.

  • Calculate Relative Gene Expression: Use the 2-ΔΔCT (Livak) method to calculate the relative fold change in gene expression.

    • ΔCT = CT (gene of interest) - CT (housekeeping gene)

    • ΔΔCT = ΔCT (treated sample) - ΔCT (control sample)

    • Fold Change = 2-ΔΔCT

qPCR_Workflow A 1. Cell Culture & Treatment (e.g., SK-BR-3 cells + this compound) B 2. Total RNA Extraction (Lysis, Purification, QC) A->B C 3. Reverse Transcription (RNA -> cDNA) B->C D 4. Quantitative PCR (qPCR) (Amplification & Detection) C->D E 5. Data Analysis (2-ΔΔCT Method) D->E F Result: Relative Gene Expression Fold Change E->F

Figure 2: Experimental workflow for qPCR analysis of gene expression.

Data Presentation: Quantifying Gene Expression Changes

While specific qPCR data for this compound is not widely published, the following table provides a hypothetical but representative example of how results could be presented. It illustrates the expected downregulation of genes promoting cell cycle progression (CCND1, MYC) and the upregulation of a cell cycle inhibitor (CDKN1A) following treatment with a HER2 inhibitor.

Table 2: Illustrative qPCR Analysis of Downstream Gene Expression (24h Treatment)

Gene TargetFunctionTreatment GroupAverage Fold Change (vs. Vehicle)P-value
CCND1 (Cyclin D1)Cell Cycle ProgressionThis compound (1 µM)0.45< 0.01
Lapatinib (1 µM)0.38< 0.01
MYC Transcription Factor, ProliferationThis compound (1 µM)0.60< 0.05
Lapatinib (1 µM)0.52< 0.05
CDKN1A (p21)Cell Cycle InhibitionThis compound (1 µM)2.10< 0.05
Lapatinib (1 µM)2.54< 0.01
GADD45A DNA Damage ResponseThis compound (1 µM)1.80< 0.05
Lapatinib (1 µM)2.25< 0.01

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. The genes shown are known to be involved in pathways affected by HER2 signaling and are commonly analyzed in drug response studies.

References

AG-825: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro and in vivo effects of AG-825, a selective inhibitor of the ErbB2 receptor tyrosine kinase. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and to provide supporting experimental data.

In Vitro Effects of this compound

This compound demonstrates selective inhibition of the ErbB2 (HER2) tyrosine kinase, a key driver in the proliferation of certain cancer cells. Its in vitro activity has been characterized through various assays, establishing its mechanism of action and potency.

Quantitative Analysis of In Vitro Efficacy
ParameterCell Line/TargetValueReference
IC50 ErbB2 (HER2) Autophosphorylation0.15 µM[1]
IC50 ErbB1 (EGFR) Autophosphorylation19 µM[1]
Cell Viability Androgen-Independent Prostate Cancer Cells (C4 and C4-2)Dose- and time-dependent toxicity[2]
VEGF Expression MDA-MB-453 Breast Cancer CellsSignificant decrease in mRNA and protein levels[3]

Summary of In Vitro Findings: this compound is a potent and selective inhibitor of ErbB2, with an IC50 value of 0.15 µM for inhibiting its autophosphorylation.[1] Its selectivity is highlighted by a significantly higher IC50 value of 19 µM for the related ErbB1 receptor. In cellular assays, this compound has been shown to induce dose- and time-dependent toxicity in androgen-independent prostate cancer cells. Furthermore, it effectively reduces the expression of Vascular Endothelial Growth Factor (VEGF) at both the mRNA and protein levels in breast cancer cells, suggesting a potential anti-angiogenic effect.

In Vivo Effects of this compound

The in vivo efficacy of this compound has been evaluated in preclinical cancer models, providing insights into its anti-tumor activity in a physiological context.

Quantitative Analysis of In Vivo Efficacy
Animal ModelCancer TypeTreatment RegimenKey FindingsReference
BALB/c Mice 4T1 Breast Cancer Xenograft10 mg/kg/day- Similar tumor growth inhibition to metformin- Decreased VEGF expression in tumors- Reduced microvessel density (MVD) in tumors

Summary of In Vivo Findings: In a preclinical study using a 4T1 breast cancer xenograft model in BALB/c mice, daily administration of this compound at a dose of 10 mg/kg demonstrated significant anti-tumor activity. The extent of tumor growth inhibition was comparable to that observed with metformin. Histological analysis of the tumors from this compound-treated mice revealed a decrease in VEGF expression and a reduction in microvessel density, as measured by CD31 staining, confirming its anti-angiogenic effects in vivo.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action on the HER2 Signaling Pathway

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 (ErbB2) HER_dimer HER Dimerization HER2->HER_dimer Ligand binding AutoP Autophosphorylation HER_dimer->AutoP PI3K PI3K AutoP->PI3K MAPK_pathway RAS/RAF/MEK/ERK (MAPK Pathway) AutoP->MAPK_pathway p38 p38 MAPK AutoP->p38 alternative pathway AG825 This compound AG825->AutoP AKT Akt PI3K->AKT Proliferation Cell Proliferation Survival, Angiogenesis AKT->Proliferation MAPK_pathway->Proliferation Apoptosis Apoptosis p38->Apoptosis

Caption: this compound inhibits HER2 autophosphorylation, blocking downstream pro-survival pathways.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Lines (e.g., MDA-MB-453) treatment_vitro Treat with this compound cell_culture->treatment_vitro viability_assay Cell Viability Assay (e.g., MTT) treatment_vitro->viability_assay western_blot Western Blot (p-HER2, p-Akt, etc.) treatment_vitro->western_blot qpcr qPCR (VEGF mRNA) treatment_vitro->qpcr elisa ELISA (VEGF Protein) treatment_vitro->elisa animal_model Xenograft Model (e.g., 4T1 in BALB/c mice) treatment_vivo Administer this compound animal_model->treatment_vivo tumor_measurement Tumor Growth Monitoring treatment_vivo->tumor_measurement ihc Immunohistochemistry (CD31 for MVD, VEGF) treatment_vivo->ihc at endpoint

Caption: Workflow for evaluating this compound's in vitro and in vivo anti-cancer effects.

Experimental Protocols

Western Blot for HER2 Signaling Pathway
  • Cell Lysis: Culture HER2-positive cancer cells (e.g., SK-BR-3, BT-474) to 80-90% confluency. Treat cells with desired concentrations of this compound for specified times. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an 8-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-HER2, total HER2, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 4T1) into the flank of immunocompromised mice (e.g., BALB/c).

  • Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100 mm³). Randomize mice into control and treatment groups.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg/day) or vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry.

Immunohistochemistry (IHC) for CD31
  • Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Blocking and Staining: Block endogenous peroxidase activity and non-specific binding. Incubate the sections with a primary antibody against CD31.

  • Detection: Apply a secondary antibody and a detection reagent (e.g., DAB chromogen).

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Analysis: Quantify microvessel density by counting CD31-positive vessels in multiple fields of view under a microscope.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for AG-825

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of AG-825, a tyrphostin compound. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.

Key Safety and Disposal Information

The following table summarizes crucial data regarding the handling and disposal of this compound. This information is compiled from safety data sheets (SDS) to provide a quick reference for laboratory personnel.

ParameterInformationSource
Product Name Tyrphostin, AG825AG Scientific[1]
Synonyms AG825; 3-[3-[(2-benzothiazolylthio)methyl]-4-hydroxy-5- methoxyphenyl]-2-cyano-2-propenamideAG Scientific[1]
Storage Keep container tightly closed. Store at -20°C.AG Scientific[1]
Stability Stable under recommended storage conditions.AG Scientific[1]
Personal Protective Equipment (PPE) NIOSH approved respirator, compatible chemical-resistant gloves, lab coat, safety goggles.AG Scientific[1]
Engineering Controls Use process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels.AG Scientific
Spill Cleanup Contain spill, collect appropriately, and transfer to a chemical waste container for disposal according to local regulations. Avoid raising and breathing dust.AG Scientific
Disposal of Residue/Unused Product Dispose of in accordance with local, state, and federal regulations.AG Scientific
Contaminated Packaging Dispose of in accordance with local, state, and federal regulations.AG Scientific
Environmental Precautions Take steps to avoid release into the environment.AG Scientific

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory staff and prevents environmental contamination. The following protocol outlines the necessary steps.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Before handling this compound waste, ensure you are wearing the appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

  • If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Collect all solid waste, including unused product and contaminated materials (e.g., pipette tips, weighing paper), in a designated and clearly labeled chemical waste container.

  • For liquid waste containing this compound, use a dedicated, leak-proof container.

3. Labeling the Waste Container:

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Tyrphostin, AG825".

  • Include the concentration and quantity of the waste.

  • Ensure the date of accumulation is recorded on the label.

4. Storage of Waste:

  • Store the sealed waste container in a designated, secure waste accumulation area.

  • The storage area should be cool and dry.

  • Ensure the waste is segregated from incompatible materials.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the EHS office or contractor with a complete and accurate description of the waste.

  • Disposal must be carried out in strict accordance with all local, state, and federal regulations.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

AG825_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe container Select & Label Hazardous Waste Container ppe->container collect Collect Waste in Designated Container container->collect store Store Sealed Container in Secure Area collect->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs documentation Provide Waste Information contact_ehs->documentation pickup Schedule & Complete Waste Pickup documentation->pickup end_node End: Proper Disposal pickup->end_node

Caption: this compound Disposal Workflow Diagram.

References

Personal protective equipment for handling AG-825

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of AG-825, a selective ErbB2 tyrosine kinase inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required equipment.

Protection TypeRequired EquipmentSpecifications
Eye Protection Safety GogglesMust be worn to protect from dust particles.
Hand Protection Chemical-resistant glovesCompatible gloves should be worn.
Body Protection Lab CoatTo protect from contamination.
Respiratory NIOSH-approved respiratorUse as conditions warrant, especially when dust may be generated.

Operational Plan: Handling this compound

Adherence to the following step-by-step handling procedures is crucial for maintaining a safe laboratory environment.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area.[1][2]

  • Use process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels.[1][2]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1]

2. Handling the Compound:

  • Avoid raising and breathing dust.

  • Do not take the substance internally.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, holding eyelids apart. Seek medical attention.

  • Skin Contact: Immediately wash the affected skin with soap and plenty of water for at least 20 minutes. Remove contaminated clothing and wash it before reuse. Get medical attention if symptoms occur.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Get immediate medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed by medical personnel. Get medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.

  • Waste Collection: Collect residue and unused product in a designated chemical waste container.

  • Disposal Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations.

  • Environmental Precautions: Take necessary steps to avoid release into the environment.

Experimental Workflow: In Vitro Kinase Assay

The following diagram illustrates a typical workflow for determining the inhibitory activity of this compound on the ErbB2 kinase.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, ATP, and ErbB2 Enzyme add_enzyme Add ErbB2 Enzyme to Microplate Wells prep_reagents->add_enzyme 1 prep_compound Prepare Serial Dilutions of this compound add_compound Add this compound Dilutions to Wells prep_compound->add_compound 2 add_enzyme->add_compound 3 add_atp Initiate Reaction with ATP/Substrate Mix add_compound->add_atp 4 incubation Incubate at Room Temperature add_atp->incubation 5 add_detection Add Detection Reagent incubation->add_detection 6 read_plate Read Luminescence/ Fluorescence Signal add_detection->read_plate 7 analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data 8

In vitro kinase assay workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AG-825
Reactant of Route 2
Reactant of Route 2
AG-825

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.